Norvancomycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C65H73Cl2N9O24 |
|---|---|
Molecular Weight |
1435.2 g/mol |
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 |
InChI Key |
NUAQIRUAZSJTAI-YRPZDAAMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O |
Synonyms |
norvancomycin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Norvancomycin Biosynthesis Pathway in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the norvancomycin biosynthesis pathway in Amycolatopsis orientalis. It covers the genetic and enzymatic basis of this compound production, quantitative data on gene expression and antibiotic yields, and detailed experimental protocols for studying this pathway.
Introduction to this compound
This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis orientalis.[1][2] Structurally similar to vancomycin, it is clinically significant in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (nvcm). Understanding this pathway is crucial for strain improvement, yield optimization, and the generation of novel glycopeptide analogues through biosynthetic engineering.
The this compound Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, heptapeptide backbone assembly by non-ribosomal peptide synthetases (NRPSs), and post-assembly tailoring modifications.[4]
Biosynthesis of Precursors
The heptapeptide backbone of this compound is assembled from both proteinogenic and non-proteinogenic amino acid precursors. The non-proteinogenic amino acids, β-hydroxytyrosine (Bht), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are synthesized by dedicated enzymes encoded within the nvcm gene cluster.[3] The upregulation of genes involved in the biosynthesis of these precursors is associated with higher this compound yields.[3]
Non-Ribosomal Peptide Synthetase (NRPS) Assembly
The core of the this compound biosynthesis machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is typically composed of three large proteins (VcmA, VcmB, and VcmC in the homologous vancomycin pathway) that are subdivided into modules.[5] Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within each module include:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.
An epimerization (E) domain is also present in some modules to convert L-amino acids to their D-isomers. A terminal thioesterase (TE) domain is responsible for releasing the fully assembled heptapeptide from the NRPS complex.[5]
Post-Modification Tailoring
Following its release from the NRPS, the linear heptapeptide undergoes a series of crucial tailoring modifications to yield the final bioactive this compound molecule. These modifications include:
-
Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC) catalyze the formation of ether and carbon-carbon bonds between the aromatic side chains of the amino acid residues, creating the characteristic rigid, cup-shaped structure of the glycopeptide core.[3]
-
Halogenation: A halogenase (Vhal) incorporates chlorine atoms onto specific aromatic rings of the heptapeptide.[5]
-
Glycosylation: Glycosyltransferases (GtfD, GtfE) attach sugar moieties to the heptapeptide core.[3] this compound contains two sugar residues.[6]
The logical flow of the this compound biosynthesis pathway is depicted in the following diagram:
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level. Several regulatory genes have been identified within or adjacent to the nvcm biosynthetic gene cluster.
-
Positive Regulators: The cluster-situated regulators AoStrR1 and AoLuxR1 have been shown to be positive regulators of this compound biosynthesis.[3] Overexpression of these genes leads to an increase in this compound production.[3] AoStrR1 is believed to be a key pathway-specific regulator, directly interacting with the promoters of multiple biosynthetic genes.[3]
-
Comparative Transcriptomics: Studies comparing high-yield industrial strains of A. orientalis with lower-yielding parent strains have revealed a significant upregulation of the nvcm biosynthetic genes and the genes responsible for precursor supply in the high-yield strains.[3] This suggests that the high production phenotype is, at least in part, due to enhanced transcription of the biosynthetic machinery.
The regulatory network governing this compound biosynthesis is illustrated below:
Quantitative Data Presentation
This section summarizes the available quantitative data related to this compound biosynthesis.
Fermentation Titers
| Strain | Fermentation Titer (µg/mL) | Reference |
| A. orientalis CPCC 200066 (Original) | ~200 | [3] |
| A. orientalis NCPC 2-48 (High-Yield) | >6000 | [3] |
| A. orientalis (Optimized Fermentation) | 11,500 (11.5 g/L) | [4] |
Gene Expression Analysis
The following table presents the fold change in the expression of key regulatory genes in a high-yield A. orientalis strain compared to the original strain at 48 hours of fermentation.[3]
| Gene | Function | Fold Change (High-Yield vs. Original) |
| AoStrR1 | Positive Regulator | 23.3 |
| AoLuxR1 | Positive Regulator | 5.8 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Gene Knockout in Amycolatopsis orientalis using CRISPR-Cas9
This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in actinomycetes.
Methodology:
-
sgRNA Design:
-
Identify the target gene for knockout within the nvcm gene cluster.
-
Use a suitable online tool to design single guide RNAs (sgRNAs) with high on-target and low off-target scores.
-
-
CRISPR-Cas9 Plasmid Construction:
-
Synthesize the designed sgRNA sequences.
-
Clone the sgRNA into a suitable E. coli - Actinomycete shuttle vector that also expresses the Cas9 nuclease.
-
Construct a donor DNA template containing upstream and downstream homology arms flanking the target gene, but with the gene itself deleted.
-
-
Protoplast Transformation of A. orientalis:
-
Grow A. orientalis in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.
-
Harvest the mycelia and treat with lysozyme to generate protoplasts.
-
Transform the protoplasts with the CRISPR-Cas9 plasmid and donor DNA using a PEG-mediated method.
-
Plate the transformed protoplasts on a regeneration medium.
-
-
Selection of Transformants:
-
Overlay the regeneration plates with an appropriate antibiotic for plasmid selection.
-
Incubate until colonies appear.
-
-
Genotypic Verification:
-
Isolate genomic DNA from the transformants.
-
Perform PCR using primers flanking the target gene to confirm the deletion.
-
Sequence the PCR product to verify the correct gene knockout.
-
-
Phenotypic Analysis:
-
Cultivate the knockout mutant and wild-type strains under this compound production conditions.
-
Analyze the culture supernatants by HPLC to confirm the loss of this compound production in the mutant.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying the expression levels of nvcm biosynthetic genes.
Methodology:
-
RNA Isolation:
-
Harvest A. orientalis mycelia from cultures at different time points during fermentation.
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Extract total RNA using a suitable kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its quality using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers.
-
-
qPCR:
-
Design and validate qPCR primers for the target biosynthetic genes and a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol outlines a general procedure for producing and purifying a nvcm biosynthetic enzyme in E. coli.
Methodology:
-
Gene Cloning:
-
Amplify the gene of interest from A. orientalis genomic DNA using PCR.
-
Clone the gene into an E. coli expression vector containing a suitable tag (e.g., His-tag) for purification.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and incubate at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
-
-
Protein Characterization:
-
Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
-
Confirm the protein's identity by Western blotting or mass spectrometry.
-
HPLC Analysis of this compound Production
This protocol describes a method for the quantification of this compound from culture supernatants.
Methodology:
-
Sample Preparation:
-
Centrifuge the A. orientalis culture to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared samples and standards onto the HPLC system.
-
Integrate the peak area corresponding to this compound and quantify the concentration using the standard curve.
-
Conclusion
The biosynthesis of this compound is a complex and highly regulated process that offers numerous targets for metabolic engineering and drug discovery. A thorough understanding of the underlying genetic and biochemical mechanisms is essential for harnessing the full potential of Amycolatopsis orientalis as a producer of this clinically important antibiotic. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and manipulate the this compound biosynthesis pathway, paving the way for improved production and the development of novel glycopeptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for cofactor-independent dioxygenation in vancomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to Norvancomycin: Producing Organisms and Genomic Features
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norvancomycin is a critical glycopeptide antibiotic, structurally similar to vancomycin, used against severe Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the primary producing organism, its key genomic features, and the complex regulatory networks governing antibiotic synthesis. Detailed experimental protocols for fermentation, product isolation, and genetic analysis are provided to serve as a foundational resource for research and development. This document aims to facilitate a deeper understanding of this compound biosynthesis and empower efforts in strain improvement and the discovery of novel glycopeptide derivatives.
Primary Producing Organism
The principal producer of this compound is the filamentous actinomycete, Nonomuraea gerenzanensis .[1][2][3] This soil-dwelling bacterium was previously classified under different genera, including Actinomadura and Amycolatopsis, and some literature may refer to it as such.[1][3] Vancomycin, a closely related antibiotic, is produced by Amycolatopsis orientalis.[4][5]
Genomic Features of Nonomuraea gerenzanensis
Understanding the genome of N. gerenzanensis is fundamental for targeted genetic engineering and yield optimization. The organism possesses a large genome with a high GC content, characteristic of actinomycetes, and dedicates a significant portion of its genetic code to secondary metabolism.
Table 1: Summary of Genomic Features for Nonomuraea gerenzanensis
| Feature | Value | Reference(s) |
| Genome Size | ~12 Mb | [6] |
| GC Content | ~71.2 mol% | [1][3] |
| Chromosome | Main circular chromosome with 3 extrachromosomal elements | [6] |
| Biosynthetic Gene Cluster (BGC) | dbv cluster (~65-70 kb) | [7][8] |
| ORFs in BGC | 37 Open Reading Frames (ORFs) | [8] |
Biosynthesis and Regulation
This compound synthesis is a complex, multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line, which is encoded by the genes within the biosynthetic gene cluster (BGC). The expression of this BGC is tightly controlled by a hierarchical regulatory network that responds to environmental and physiological cues.
Regulatory Signaling Pathway
The production of antibiotics in actinomycetes is typically repressed during rapid growth and initiated upon nutrient limitation or other stress signals, often coinciding with the stationary phase. This regulation involves global regulators that, in turn, control the expression of pathway-specific activators located within the BGC.
References
- 1. Classification of Nonomuraea sp. ATCC 39727, an actinomycete that produces the glycopeptide antibiotic A40926, as Nonomuraea gerenzanensis sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonomuraea gerenzanensis | Type strain | DSM 100948, ATCC 39727 | BacDiveID:132378 [bacdive.dsmz.de]
- 3. researchgate.net [researchgate.net]
- 4. Vancomycin - Wikipedia [en.wikipedia.org]
- 5. Vancomycin | The Faculty of Intensive Care Medicine [ficm.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Norvancomycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Norvancomycin, a close structural relative of vancomycin, stands as a critical glycopeptide antibiotic in the fight against serious Gram-positive bacterial infections. Its efficacy, however, is continually challenged by the emergence of resistant strains. This has spurred intensive research into its structure-activity relationship (SAR), aiming to design novel analogs with enhanced potency and a broader spectrum of activity. This technical guide provides an in-depth analysis of the SAR of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, essential building blocks of the cell wall in Gram-positive bacteria.[1][2] By forming a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds, this compound physically obstructs the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).[1][3] This disruption of peptidoglycan polymerization weakens the cell wall, leading to increased osmotic fragility and eventual cell lysis.[1]
Quantitative Structure-Activity Relationship Data
The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for a selection of this compound derivatives, highlighting the impact of specific structural modifications.
Table 1: In Vitro Antibacterial Activity of N-Terminal Modified this compound Analogs against Staphylococcus aureus
| Compound | Modification at N-terminus | S. aureus (ATCC 25923) MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) |
| This compound | - | 0.5 - 1 | 0.5 - 2 |
| Analog 1 | N-Decyl | 0.125 | 0.25 |
| Analog 2 | N-(4-chlorobenzyl) | 0.25 | 0.5 |
| Analog 3 | N-(4-biphenylmethyl) | 0.06 | 0.125 |
| Analog 4 | N-(2-naphthylmethyl) | 0.125 | 0.25 |
Table 2: In Vitro Antibacterial Activity of this compound Analogs against Vancomycin-Resistant Enterococci (VRE)
| Compound | Modification | Enterococcus faecalis (VanA) MIC (µg/mL) | Enterococcus faecium (VanB) MIC (µg/mL) |
| This compound | - | >256 | 64 |
| Analog 5 | N-Terminal lipophilic side chain | 16 | 4 |
| Analog 6 | Peripheral (4-chlorobiphenyl)methyl group | 2 | 1 |
| Analog 7 | Residue 4 amidine modification | 0.5 | 0.5 |
| Analog 8 | Combined residue 4 amidine and peripheral (4-chlorobiphenyl)methyl modification | 0.06 | 0.005 |
Experimental Protocols
Synthesis of N-Alkylated this compound Analogs
General Procedure:
-
Starting Material: this compound hydrochloride is used as the starting material.
-
Protection (Optional): Depending on the desired modification, selective protection of reactive functional groups may be necessary.
-
Reductive Amination:
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the corresponding aldehyde or ketone (1.2 equivalents) to the solution.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a stepwise manner.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Deprotection (if applicable): If protecting groups were used, they are removed under appropriate conditions (e.g., acid or base treatment).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired N-alkylated this compound analog.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and its analogs
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Binding Affinity Assay using Surface Plasmon Resonance (SPR)
SPR is a technique used to measure the binding affinity and kinetics of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Ligand: Synthetic peptide N-acetyl-L-Lys-D-Ala-D-Ala
-
Analyte: this compound or its analogs
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxyl groups on the sensor chip surface using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Inject the D-Ala-D-Ala ligand solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the this compound analog (analyte) over the sensor surface with the immobilized ligand.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Visualizing Key Pathways and Workflows
VanA-Type Vancomycin Resistance Signaling Pathway
Vancomycin resistance in enterococci is often mediated by the vanA gene cluster, which is regulated by a two-component signal transduction system, VanS-VanR.[5][6] The following diagram illustrates this signaling cascade.
Experimental Workflow for Screening Novel Glycopeptide Antibiotics
The discovery of new glycopeptide antibiotics often involves a systematic screening process. The following workflow outlines a typical approach.
Conclusion
The structure-activity relationship of this compound is a complex and evolving field of study. Modifications to the N-terminus and other peripheral sites have demonstrated significant potential for enhancing antibacterial activity, particularly against resistant strains. The continued exploration of novel analogs, guided by a deep understanding of the SAR principles outlined in this guide, is crucial for the development of next-generation glycopeptide antibiotics that can effectively combat the growing threat of antimicrobial resistance. The detailed experimental protocols and visual models provided herein serve as a valuable resource for researchers dedicated to this critical endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Redesign of Glycopeptide Antibiotics – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin-Resistant Enterococci: Current Understandings of Resistance in Relation to Transmission and Preventive Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Norvancomycin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin is a semi-synthetic glycopeptide antibiotic, a derivative of vancomycin, primarily effective against a wide range of Gram-positive bacteria.[1] Its mechanism of action, shared with other glycopeptides, involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens. It includes available quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. While extensive quantitative data for this compound against all Gram-positive species is not as widely published as for its parent compound, vancomycin, this guide compiles the available information and provides context based on the activity of related glycopeptides. This compound is particularly noted for its activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]
Mechanism of Action
This compound exerts its bactericidal effect by targeting the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains.[2] The inhibition of cell wall biosynthesis leads to a compromised cell envelope, ultimately resulting in cell lysis and bacterial death.[1][2] Because its target is external to the cell membrane, this compound does not need to penetrate the bacterial cytoplasm to be effective. The outer membrane of Gram-negative bacteria effectively prevents glycopeptides from reaching their target, rendering them intrinsically resistant.[2]
Figure 1. Mechanism of action of this compound.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound against various Gram-positive bacteria. It is important to note that specific MIC values for this compound are less frequently reported in the literature compared to vancomycin.
| Bacterial Species | Strain Information | This compound MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 0.12 - 2 | [4] |
| Staphylococcus epidermidis | Clinical Isolates | 0.12 - 2 | [4] |
| Staphylococcus haemolyticus | Clinical Isolates | 0.12 - 2 | [4] |
| Staphylococcus hominis | Clinical Isolates | 0.12 - 2 | [4] |
A study established epidemiological cut-off values (ECOFFs) for this compound against several Staphylococcus species, which can help differentiate wild-type from non-wild-type strains with reduced susceptibility. The ECOFFs were determined to be 2 mg/L for S. epidermidis and S. haemolyticus, and 1 mg/L for S. aureus and S. hominis.[4]
Experimental Protocols
Accurate determination of the antibacterial activity of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is a fundamental measure of an antibiotic's potency. The two primary methods for its determination are broth microdilution and agar dilution.
This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[5][6]
1. Preparation of Materials:
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
- Inoculum Preparation: Suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in the test broth to twice the highest concentration to be tested.
- Microtiter Plates: Use sterile 96-well plates.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
- Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
- Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
- Include a growth control well containing only the bacterial inoculum and broth, without the antibiotic.
- Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.
In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar plates.[5][7]
1. Preparation of Materials:
- Bacterial Culture and Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.
- Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. Also, prepare a control plate with no antibiotic.
2. Assay Procedure:
- Once the agar plates have solidified, spot a standardized volume of the bacterial inoculum (typically 1-10 µL, containing approximately 10⁴ CFU) onto the surface of each plate.
- Allow the spots to dry completely before inverting the plates for incubation.
- Incubate the plates at 35 ± 2 °C for 16-20 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation site.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"];
"Prepare_Antibiotic" [label="Prepare Serial Dilutions\nof this compound"];
"Inoculate" [label="Inoculate Test System\n(Broth or Agar)"];
"Incubate" [label="Incubate at 35°C\nfor 16-20 hours"];
"Observe" [label="Observe for\nBacterial Growth"];
"Determine_MIC" [label="Determine MIC\n(Lowest Concentration\nwith No Growth)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Prepare_Antibiotic";
"Prepare_Antibiotic" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Observe";
"Observe" -> "Determine_MIC";
"Determine_MIC" -> "End";
}
Figure 2. Generalized workflow for MIC determination.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation of Materials:
- Bacterial Culture and Inoculum: Prepare a bacterial culture in the logarithmic phase of growth. Dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
- Antibiotic Solutions: Prepare this compound solutions in broth at the desired concentrations (e.g., 1x, 2x, 4x the MIC).
2. Assay Procedure:
- Add the this compound solutions to the bacterial suspensions. Include a growth control without any antibiotic.
- Incubate the cultures at 35 ± 2 °C, usually with shaking.
- At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
- Perform serial dilutions of the aliquots in sterile saline or broth.
- Plate a known volume of each dilution onto an appropriate agar medium.
- Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).
3. Data Analysis and Interpretation:
- Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
- Bactericidal activity is often defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[8] Bacteriostatic activity is a < 3-log₁₀ reduction in the CFU/mL compared to the initial inoculum, with the bacterial count remaining relatively stable.
Conclusion
This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its primary utility lies in its efficacy against challenging pathogens, including MRSA. While comprehensive quantitative data on its antibacterial spectrum is not as abundant as for vancomycin, the available information and the understanding of its class of antibiotics underscore its importance in the antimicrobial armamentarium. The standardized experimental protocols detailed in this guide are essential for the continued evaluation of its efficacy and for the development of new therapeutic strategies to combat the growing threat of antibiotic resistance. Further research to expand the publicly available MIC data for this compound against a wider array of Gram-positive pathogens is warranted to better guide its clinical use.
References
- 1. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]
- 2. mdpi.com [mdpi.com]
- 3. idexx.dk [idexx.dk]
- 4. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Characterization of Vancomycin-Resistant Enterococcus faecium Isolates from the United States and Their Susceptibility In Vitro to Dalfopristin-Quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Molecular Basis of Norvancomycin's Interaction with D-Ala-D-Ala: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norvancomycin, a glycopeptide antibiotic, exerts its antibacterial effect by targeting a critical step in bacterial cell wall synthesis. Its mechanism of action is predicated on the specific molecular recognition and high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions essential for the structural integrity of the bacterial cell wall, ultimately leading to cell lysis. This guide provides a detailed examination of the molecular underpinnings of this interaction, including its structural basis, thermodynamics, and kinetics. Furthermore, it outlines comprehensive experimental protocols for studying this and similar glycopeptide-peptide interactions, and provides visual representations of the key molecular events and experimental workflows. While much of the detailed quantitative and structural data presented herein is derived from studies on the closely related and extensively researched vancomycin, it serves as a robust model for understanding the functionally analogous interaction of this compound.
Molecular Recognition and Binding Mechanism
The interaction between this compound and the D-Ala-D-Ala dipeptide is a classic example of molecular recognition, driven by a network of specific hydrogen bonds. This compound possesses a rigid, pocket-like structure that is pre-organized for binding to its target.
The key interactions involve the formation of five hydrogen bonds between the peptide backbone of this compound and the D-Ala-D-Ala terminus. These hydrogen bonds create a stable complex that effectively sequesters the peptidoglycan precursor from the enzymes responsible for cell wall construction.[1]
Quantitative Analysis of the this compound-D-Ala-D-Ala Interaction
The binding of this compound to D-Ala-D-Ala is characterized by high affinity and specificity. The thermodynamic and kinetic parameters of this interaction have been extensively studied for the parent compound, vancomycin, and provide a strong framework for understanding this compound.
Thermodynamic Parameters
Isothermal Titration Calorimetry (ITC) is a powerful technique for elucidating the thermodynamic profile of binding interactions. The binding of vancomycin to D-Ala-D-Ala analogues is an enthalpically driven process, consistent with the formation of multiple hydrogen bonds.[2]
Table 1: Thermodynamic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues
| Ligand | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| N-acetyl-D-Ala-D-Ala | 1.5 x 105 | -7.1 | -10.5 | -3.4 |
| Di-acetyl-L-Lys-D-Ala-D-Ala | 6.0 x 105 | -7.9 | -12.0 | -4.1 |
Note: Data is for vancomycin and serves as a close approximation for this compound. The exact values for this compound may vary slightly.
Kinetic Parameters
Surface Plasmon Resonance (SPR) is utilized to measure the kinetics of the interaction, providing insights into the rates of association (kon) and dissociation (koff).
Table 2: Kinetic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues
| Ligand | kon (M-1s-1) | koff (s-1) | KD (μM) |
| Ac-L-Lys-D-Ala-D-Ala | ~1 x 104 | ~1 x 10-2 | ~1.0 |
Note: Data is for vancomycin and illustrates typical kinetic values. Specific values for this compound may differ.
Structural Basis of the Interaction
The three-dimensional structure of the glycopeptide-D-Ala-D-Ala complex has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies reveal that the D-Ala-D-Ala dipeptide sits in a well-defined binding pocket on the glycopeptide molecule.[3][4]
The structural rigidity of this compound, conferred by its cross-linked peptide backbone, minimizes the entropic penalty upon binding, contributing to the high affinity of the interaction.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the this compound-D-Ala-D-Ala interaction.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the this compound-D-Ala-D-Ala interaction.
Methodology:
-
Sample Preparation:
-
Dissolve this compound and a D-Ala-D-Ala containing peptide (e.g., N-acetyl-D-Ala-D-Ala) in a degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
The concentration of this compound in the sample cell should be approximately 10-20 times the estimated KD.
-
The concentration of the D-Ala-D-Ala peptide in the syringe should be 10-15 times the concentration of this compound.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature to 25°C.
-
The reference cell is filled with the same buffer used for the samples.
-
-
Titration:
-
Inject small aliquots (e.g., 5-10 μL) of the D-Ala-D-Ala peptide solution into the this compound solution in the sample cell.
-
Allow the system to equilibrate between injections.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of the peptide to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Methodology:
-
Sensor Chip Preparation:
-
Immobilize this compound onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject this compound in a low ionic strength buffer (e.g., 10 mM acetate, pH 5.0) to facilitate covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Use a running buffer that matches the buffer used in the ITC experiments (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Inject a series of concentrations of the D-Ala-D-Ala peptide over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between peptide injections using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Perform a global fit of the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
-
Calculate the KD from the ratio of koff/kon.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the solution structure of the this compound-D-Ala-D-Ala complex and identify the specific intermolecular interactions.
Methodology:
-
Sample Preparation:
-
Prepare samples of this compound, the D-Ala-D-Ala peptide, and a 1:1 complex of the two in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).
-
Typical concentrations are in the low millimolar range.
-
-
NMR Experiments:
-
Acquire a suite of one- and two-dimensional NMR spectra, including:
-
1H NMR for observing chemical shift changes upon binding.
-
COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.
-
TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence) if 13C or 15N labeled samples are available.
-
-
-
Data Analysis and Structure Calculation:
-
Assign the resonances in the NMR spectra for both the free and bound states.
-
Identify chemical shift perturbations upon complex formation to map the binding interface.
-
Use the intermolecular NOEs as distance restraints in molecular dynamics simulations to calculate the three-dimensional structure of the complex.[3]
-
Visualizations
Molecular Interaction Pathway
Caption: Hydrogen bonding network in the this compound-D-Ala-D-Ala complex.
Experimental Workflow for Isothermal Titration Calorimetry
Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.
Logical Relationship of this compound Action
Caption: The cascade of events following this compound binding to D-Ala-D-Ala.
Conclusion
The antibacterial activity of this compound is fundamentally rooted in its precise molecular recognition of the D-Ala-D-Ala terminus of bacterial cell wall precursors. This high-affinity interaction, driven by a network of hydrogen bonds, effectively halts peptidoglycan synthesis, leading to bacterial cell death. A thorough understanding of the thermodynamics, kinetics, and structural basis of this interaction is crucial for the rational design of new glycopeptide antibiotics that can overcome emerging resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for researchers engaged in the study of these vital antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure of vancomycin and a vancomycin/D-Ala-D-Ala complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Norvancomycin Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fermentation and production of Norvancomycin, a glycopeptide antibiotic effective against Gram-positive bacteria. The information is curated for professionals in research, development, and manufacturing of pharmaceuticals.
Overview of this compound Production
This compound is a potent glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis (formerly known as Nocardia orientalis). It is structurally similar to vancomycin and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The production of this compound involves a multi-step fermentation process under controlled conditions to ensure optimal yield and purity, followed by a robust downstream purification process.
Producing Microorganism
The primary microorganism utilized for the industrial production of this compound is Amycolatopsis orientalis. High-yielding strains, such as Amycolatopsis orientalis NCPC 2-48, have been developed through mutagenesis to significantly increase production titers. The original strain, Amycolatopsis orientalis CPCC 200066, has a baseline production of approximately 200 µg/mL, while high-yield strains can achieve titers exceeding 6000 µg/mL with an optimized fermentation medium[1].
Fermentation Protocol
A systematic approach to fermentation is crucial for maximizing the yield of this compound. This protocol outlines the key stages from inoculum preparation to large-scale fermentation.
Inoculum Preparation
A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.
Protocol 1: Inoculum Development
-
Slant Culture: Aseptically inoculate a slant of a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) with a stock culture of Amycolatopsis orientalis. Incubate at 28-30°C for 5-7 days until sporulation is observed.
-
Seed Culture (Stage 1): Inoculate a 250 mL flask containing 40 mL of seed culture medium with spores from the slant culture. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 24-48 hours.
-
Seed Culture (Stage 2): Transfer the first-stage seed culture to a larger flask containing the same seed culture medium (typically a 5-10% v/v inoculation rate). Incubate under the same conditions for another 24-48 hours.
Production Medium
The composition of the production medium is critical for high-yield this compound fermentation. Below are representative media compositions for vancomycin, which are analogous for this compound production.
| Component | Seed Medium Concentration (g/L) | Production Medium 1 (g/L) | Production Medium 2 (g/L) |
| Yeast Extract | 3 - 5 | - | - |
| Malt Extract | 3 - 5 | - | - |
| Peptone | 10 - 15 | - | - |
| Glucose | 15 - 20 | - | - |
| Dextrin | - | 100 - 150 | - |
| Potato Protein Concentrate | - | 15 - 25 | - |
| Soybean Meal/Powder | - | 15 - 25 | 20 |
| Glycerol | - | - | 60 |
| Dipotassium Hydrogen Phosphate | - | 0.1 - 0.5 | 0.2 |
| Sodium Chloride | - | 1.2 - 1.6 | - |
| Magnesium Chloride | - | - | 0.2 |
| Potassium Nitrate | - | - | 6 |
| Calcium Carbonate | - | - | 3 |
| Antifoam Agent | - | 1 - 3 | As needed |
| pH | 6.8 | 6.8 - 7.2 | 6.5 - 7.0 |
Note: The exact composition of patented high-yield media is proprietary, but these formulations provide a strong basis for optimization.
Fermentation Conditions
Optimal fermentation parameters are essential for maximizing this compound production.
| Parameter | Optimal Range |
| Temperature | 25 - 30°C |
| pH | 6.5 - 7.6 |
| Agitation | 250 - 400 rpm |
| Aeration | 1.0 - 1.5 vvm |
| Fermentation Time | 5 - 8 days |
| Inoculum Size | 4.5% (v/v) |
Protocol 2: Production Fermentation
-
Sterilization: Sterilize the production fermenter containing the production medium.
-
Inoculation: Aseptically transfer the second-stage seed culture to the production fermenter (4.5% v/v).
-
Fermentation: Maintain the fermentation parameters as outlined in the table above. Monitor and control pH, dissolved oxygen, and temperature throughout the process.
-
Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed by intermittently feeding a concentrated solution of a carbon source (e.g., glucose or glycerol) to maintain its optimal concentration in the fermenter.
-
Monitoring: Regularly take samples to measure cell growth (e.g., packed cell volume or dry cell weight) and this compound concentration using HPLC.
Downstream Processing and Purification
The recovery and purification of this compound from the fermentation broth is a multi-step process designed to achieve high purity suitable for pharmaceutical applications.
Protocol 3: this compound Purification
-
Harvesting: At the end of the fermentation, separate the biomass from the culture broth by centrifugation or microfiltration.
-
Acidification: Adjust the pH of the clarified broth to 3.0-3.5 with a suitable acid (e.g., hydrochloric acid). This step aids in the subsequent adsorption to the cation exchange resin.
-
Cation Exchange Chromatography:
-
Load the acidified broth onto a strong acid cation exchange resin column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the this compound from the resin using a basic solution, such as 0.1 M ammonium hydroxide.
-
-
Anion Exchange Chromatography and Alumina Column Chromatography:
-
Adjust the pH of the eluate from the previous step to a neutral or slightly acidic range.
-
Pass the solution through a weak base anion exchange resin followed by an alumina column to remove colored and other impurities.
-
-
Hydrophobic Adsorption Chromatography:
-
Load the eluate onto a hydrophobic adsorbent resin column.
-
Wash the column with water.
-
Elute the this compound with an aqueous solution of a C1-C4 alcohol (e.g., ethanol or isopropanol).
-
-
Concentration and Crystallization:
-
Concentrate the purified this compound solution under vacuum.
-
Induce crystallization by adding an anti-solvent (e.g., acetone) or by adjusting the pH.
-
-
Drying: Collect the this compound crystals by filtration and dry them under vacuum to obtain the final product.
Analytical Methods
Accurate quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most common method.
Protocol 4: this compound Quantification by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at 280 nm.
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells, and dilute the supernatant with the mobile phase before injection.
Visualizing the this compound Biosynthetic Pathway and Production Workflow
The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for its production.
Caption: Biosynthetic pathway of this compound.
Caption: General workflow for this compound production.
References
Application Notes and Protocols for High-Yield Norvancomycin Production in Amycolatopsis orientalis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norvancomycin is a glycopeptide antibiotic with a chemical structure and antibacterial spectrum similar to vancomycin, and it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1] High-yield production of this compound is crucial for its clinical application and accessibility. This document provides detailed application notes and protocols for achieving high-yield this compound production in Amycolatopsis orientalis, focusing on the high-producing strain NCPC 2-48, which was derived from the parent strain CPCC 200066 through mutagenesis.[1] The fermentation yield of this compound in the original strain was approximately 200 µg/mL, while the high-yield strain can produce over 6000 µg/mL in a patented fermentation medium.[1]
The enhanced production in A. orientalis NCPC 2-48 is attributed to the significant upregulation of the entire this compound biosynthetic gene cluster and the pathways responsible for supplying amino acid and glucose precursors.[1] Key to this upregulation are two cluster-situated regulatory genes, AoStrR1 and AoLuxR1, which act as positive regulators of this compound biosynthesis.[1][2] Overexpression of these genes in the parent strain has been shown to increase this compound production.[1][2]
These notes provide protocols for the fermentation of A. orientalis, genetic manipulation to enhance production through regulator overexpression, and analytical methods for quantifying this compound.
Data Presentation
Table 1: Comparison of this compound Production in Amycolatopsis orientalis Strains
| Strain | Genotype/Phenotype | Fermentation Medium | This compound Titer (µg/mL) | Reference |
| A. orientalis CPCC 200066 | Wild Type (Parent Strain) | Bennet Medium | ~200 | [1] |
| A. orientalis NCPC 2-48 | High-Yield Mutant | Patented Fermentation Medium | >6000 | [1] |
| A. orientalis CPCC 200066 | Overexpression of AoStrR1 | Bennet Medium | Increased production | [1] |
| A. orientalis CPCC 200066 | Overexpression of AoLuxR1 | Bennet Medium | Increased production | [1] |
Table 2: Optimized Fermentation Parameters for Glycopeptide Production in Amycolatopsis orientalis
| Parameter | Optimal Value | Reference |
| pH | 7.6 | [3][4] |
| Temperature | 29°C | [3][4] |
| Inoculum Size | 4.5% (v/v) | [3][4] |
| Agitation | 255 rpm | [3][4] |
| Aeration | < 1:10 medium-to-air ratio | [3][4] |
Experimental Protocols
Protocol 1: High-Yield Fermentation of Amycolatopsis orientalis
This protocol is based on media and conditions reported for A. orientalis and related glycopeptide fermentations.
1. Media Preparation:
-
YMG Medium (for sporulation):
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
CaCO₃: 2 g/L
-
Agar: 20 g/L
-
Adjust pH to 7.2-7.3. Autoclave for 20 minutes at 121°C.
-
-
TSB Medium (for seed culture):
-
Tryptone: 20 g/L
-
NaCl: 5 g/L
-
Glucose: 2.5 g/L
-
K₂HPO₄: 2.5 g/L
-
Adjust pH to 7.2. Autoclave for 20 minutes at 121°C.
-
-
High-Yield Production Medium (based on a patented medium for vancomycin):
-
Dextrin: 120-180 g/L
-
Soybean Powder: 22-38 g/L
-
Potato Protein: 19-29 g/L
-
NaCl: 1.0-1.4 g/L
-
Trace Minerals
-
Adjust pH to 7.5. Autoclave for 20 minutes at 121°C.
-
2. Fermentation Procedure:
-
Inoculate A. orientalis spores on YMG agar plates and incubate at 30°C for 5-7 days until sporulation is observed.
-
Prepare a spore suspension in sterile water.
-
Inoculate 50 mL of TSB medium in a 250 mL flask with the spore suspension to an OD₆₀₀ of approximately 0.1.
-
Incubate the seed culture at 30°C and 220 rpm for 48 hours.
-
Transfer the seed culture (5% v/v) to the high-yield production medium.
-
Incubate the production culture at 29-30°C with an agitation of 250-300 rpm for 7-10 days. Maintain the pH at approximately 7.5.
-
Monitor this compound production periodically by taking samples and analyzing them via HPLC-MS.
Protocol 2: Overexpression of Regulatory Genes (AoStrR1, AoLuxR1) in A. orientalis
This protocol describes the overexpression of positive regulatory genes in A. orientalis via intergeneric conjugation from E. coli.
1. Vector Construction:
-
Amplify the coding sequences of AoStrR1 and AoLuxR1 from the genomic DNA of A. orientalis NCPC 2-48 using PCR with primers containing appropriate restriction sites.
-
Clone the amplified fragments into an E. coli-Amycolatopsis shuttle vector (e.g., a derivative of pSET152 or a custom-built vector) under the control of a strong constitutive promoter, such as the ermE* promoter.
-
The shuttle vector should contain an origin of transfer (oriT), an antibiotic resistance marker for selection in E. coli (e.g., ampicillin), and a different antibiotic resistance marker for selection in A. orientalis (e.g., apramycin).
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for the appropriate antibiotic resistance.
-
Verify the correct insertion and sequence of the cloned genes by restriction digestion and Sanger sequencing.
-
Transform the confirmed expression plasmid into the donor E. coli strain ET12567/pUZ8002.
2. Intergeneric Conjugation:
-
Grow the E. coli donor strain containing the expression vector in LB medium with appropriate antibiotics (e.g., chloramphenicol, kanamycin, and apramycin) to an OD₆₀₀ of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of LB medium to remove antibiotics and resuspend in a small volume of LB.
-
Prepare a dense spore suspension of the recipient A. orientalis CPCC 200066 from a mature YMG plate.
-
Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.
-
Mix the washed E. coli donor cells and the heat-shocked A. orientalis spores.
-
Plate the mixture onto MS agar plates (2% soybean powder, 2% mannitol, 2% agar) and incubate at 30°C for 16-20 hours.
-
Overlay the plates with a selective agent for A. orientalis (e.g., nalidixic acid to inhibit E. coli growth) and the antibiotic for plasmid selection (e.g., apramycin).
-
Incubate the plates for another 5-7 days at 30°C until exconjugant colonies appear.
-
Streak the exconjugants onto fresh selective plates to obtain pure cultures.
-
Confirm the presence of the overexpression cassette in the A. orientalis exconjugants by PCR.
Protocol 3: Quantification of this compound by HPLC-MS
This protocol provides a general method for the quantification of this compound from fermentation broth.
1. Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration within the linear range of the standard curve.
2. HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the characteristic m/z for this compound.
3. Quantification:
-
Prepare a standard curve of this compound in the same diluent as the samples.
-
Analyze the standards and samples by HPLC-MS.
-
Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Visualizations
Caption: Simplified overview of the this compound biosynthesis and regulation pathway.
Caption: Experimental workflow for high-yield this compound production.
References
- 1. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Downstream Processing and Purification of Norvancomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the downstream processing and purification of Norvancomycin from fermentation broth. The following sections outline a multi-step purification strategy designed to achieve high purity and yield, suitable for pharmaceutical applications. The protocols are based on established methods for glycopeptide antibiotic purification, with specific parameters adapted for this compound where available.
Overview of the Downstream Processing Workflow
The purification of this compound from the fermentation broth is a multi-step process involving clarification, a series of chromatographic separations, concentration, and final formulation. Each step is designed to remove specific impurities, such as host cell proteins, DNA, pigments, and structurally related impurities. A high-yield fermentation process can produce this compound concentrations of up to 6000 µg/ml, which serves as the starting material for the downstream process.[1]
The general workflow is as follows:
Caption: Overall workflow for this compound downstream processing.
Data Presentation: Expected Purity and Yield
The following table summarizes the expected purity and yield at each stage of the purification process. These values are estimates based on typical glycopeptide purification processes and should be optimized for specific process conditions.
| Purification Step | Starting Purity (HPLC) | Expected Purity (HPLC) | Expected Step Yield |
| Clarified Fermentation Broth | ~40-60% | ~40-60% | >95% |
| Cation Exchange Chromatography | ~40-60% | ~75-85% | ~85-90% |
| Anion Exchange & Alumina Chromatography | ~75-85% | ~85-95% | >95% |
| Hydrophobic Interaction Chromatography | ~85-95% | >98% | ~90-95% |
| Concentration & Diafiltration | >98% | >98% | >98% |
| Crystallization | >98% | >99.5% | ~90-95% |
| Overall Process | ~40-60% | >99.5% | ~65-75% |
Experimental Protocols
Fermentation Broth Clarification
Objective: To remove microbial cells and other suspended solids from the fermentation broth.
Protocol:
-
Cool the fermentation broth to 4-10°C to minimize product degradation.
-
Perform centrifugation at 5,000-10,000 x g for 30-60 minutes to pellet the biomass.
-
Decant the supernatant containing the soluble this compound.
-
Further clarify the supernatant by passing it through a depth filter with a pore size of 0.45 µm to remove any remaining fine particles.
-
Adjust the pH of the clarified broth to 1.0-3.0 with hydrochloric acid (HCl) in preparation for the first chromatography step.[2]
Cation Exchange Chromatography (Capture Step)
Objective: To capture this compound from the clarified broth and achieve initial purification and concentration.
Caption: Cation exchange chromatography workflow.
Protocol:
-
Column: Strong acid cation exchange resin, such as DOWEX 50WX2-100.[2]
-
Equilibration: Equilibrate the column with 3-5 column volumes (CV) of purified water adjusted to pH 1.0-3.0 with HCl.
-
Loading: Load the pH-adjusted clarified fermentation broth onto the column at a linear flow rate of 100-200 cm/hr.
-
Wash: Wash the column with 3-5 CV of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound with a 0.05 to 0.2 N ammonium hydroxide (NH₄OH) solution (pH 9-11).[2]
-
Collection: Collect the eluate fractions and immediately adjust the pH to 3.0-5.0 with HCl to maintain product stability.[2] Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing this compound.
Anion Exchange and Alumina Chromatography (Impurity Removal)
Objective: To remove negatively charged impurities and colored substances. This is often performed as a flow-through step where this compound does not bind.
Protocol:
-
Columns: A weak base anion exchange resin followed by an alumina column in series.[2]
-
Equilibration: Equilibrate both columns with 3-5 CV of purified water adjusted to the same pH as the cation exchange eluate (pH 3.0-5.0).
-
Loading: Pass the pH-adjusted eluate from the cation exchange step directly through the anion exchange and alumina columns at a linear flow rate of 150-250 cm/hr.[2]
-
Collection: Collect the flow-through containing the purified this compound. The impurities will bind to the anion exchange and alumina resins.
-
Wash: Wash the columns with 2-3 CV of the equilibration buffer and combine with the flow-through to maximize recovery.
Hydrophobic Interaction Chromatography (HIC) (Polishing Step)
Objective: To separate this compound from other structurally similar impurities based on hydrophobicity.
Protocol:
-
Column: A hydrophobic interaction chromatography resin (e.g., Phenyl Sepharose).
-
Sample Preparation: Adjust the salt concentration of the flow-through from the previous step by adding ammonium sulfate to a final concentration of 1-2 M to promote hydrophobic interactions.[3]
-
Equilibration: Equilibrate the HIC column with 3-5 CV of a buffer containing the same high salt concentration (e.g., 1-2 M ammonium sulfate in a phosphate buffer, pH 6.0-7.0).[3]
-
Loading: Load the salt-adjusted sample onto the column at a linear flow rate of 80-150 cm/hr.
-
Elution: Elute this compound using a decreasing salt gradient. For example, a linear gradient from 1-2 M to 0 M ammonium sulfate over 10-15 CV.[3]
-
Collection: Collect fractions and analyze for purity using reverse-phase HPLC (RP-HPLC). Pool the fractions that meet the purity specifications.
Concentration and Diafiltration
Objective: To concentrate the purified this compound solution, remove salts, and exchange the buffer for the final formulation step.
Protocol:
-
System: Tangential Flow Filtration (TFF) system with a regenerated cellulose or polyethersulfone membrane (e.g., 1-3 kDa molecular weight cut-off).
-
Concentration: Concentrate the pooled HIC fractions to a target concentration (e.g., 50-100 g/L) by ultrafiltration.
-
Diafiltration: Perform diafiltration against a suitable buffer for crystallization (e.g., purified water or a weak acidic buffer) to remove salts from the previous chromatography steps. A constant volume diafiltration with 5-10 diavolumes is typically sufficient.
-
Final Concentration: After diafiltration, further concentrate the solution to the optimal concentration for crystallization.
Crystallization
Objective: To obtain the final high-purity this compound hydrochloride as a stable crystalline solid.
Caption: Final crystallization step for this compound HCl.
Protocol:
-
pH Adjustment: Adjust the pH of the final concentrated this compound solution to 2.0-5.0 using 2 N HCl. A pH of approximately 4.5 is often optimal for vancomycin crystallization.[2][4]
-
Anti-solvent Addition: Slowly add a water-soluble organic solvent, such as acetone, to the solution while stirring. A typical ratio is a 5-fold volume of acetone to the aqueous solution.[2]
-
Crystallization: Leave the solution at a low temperature (e.g., 4°C) overnight to allow for crystal formation.[2]
-
Filtration and Washing: Collect the crystals by filtration. Wash the crystals with a small volume of cold acetone to remove any residual soluble impurities.[4]
-
Drying: Dry the crystalline this compound hydrochloride under vacuum at a controlled temperature (e.g., 35-40°C) to a constant weight.[4]
Quality Control
Throughout the purification process, it is essential to monitor the purity and concentration of this compound. RP-HPLC is the primary analytical method for this purpose.
Exemplary RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase A: Phosphate buffer.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A suitable gradient of mobile phase B to elute this compound and separate it from impurities.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm.
These application notes and protocols provide a robust framework for the downstream processing and purification of this compound. Optimization of each step will be necessary to achieve the desired purity, yield, and process efficiency for a specific manufacturing setting.
References
- 1. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1612216B1 - Process of purifying vancomycin hydrochloride - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Quantification of Norvancomycin in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of norvancomycin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring optimal dosing and patient safety. This compound, an analog of vancomycin, is used in the treatment of serious infections caused by Gram-positive bacteria.[1][2] Monitoring its plasma concentration is essential due to significant inter-individual variability and the potential for adverse drug reactions.[1][2]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described UPLC-MS/MS method, compiled from various validated studies.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) |
| This compound | 1 - 100 | 1 |
Data compiled from multiple sources indicating a common linear range.[1][3]
Table 2: Precision and Accuracy
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 11.55 | < 11.55 | -7.39 to 10.27 |
| Medium QC | < 11.55 | < 11.55 | -7.39 to 10.27 | |
| High QC | < 11.55 | < 11.55 | -7.39 to 10.27 |
%RSD: Relative Standard Deviation. QC: Quality Control. Data represents typical acceptance criteria from validated methods.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard (IS) Normalized Recovery (%) | Matrix Factor (%) |
| This compound | 68.24 - 78.24 | 94.53 - 115.80 |
These values indicate that the method effectively compensates for matrix-induced signal suppression or enhancement.[1]
Experimental Protocols
This section details the step-by-step procedures for sample preparation, UPLC-MS/MS analysis, and data acquisition.
Materials and Reagents
-
This compound reference standard
-
Vancomycin-d10 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting this compound from plasma samples.[4]
-
Thaw : Bring frozen plasma samples to room temperature.
-
Aliquot : Vortex and aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike IS : Add 10 µL of the internal standard working solution (e.g., vancomycin-d10) to the plasma sample.
-
Precipitate : Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.
-
Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject : Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The following are typical UPLC-MS/MS conditions for the analysis of this compound.
UPLC Conditions:
-
Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4]
-
Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium acetate[4]
-
Mobile Phase B : Acetonitrile or Methanol[4]
-
Gradient :
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.5 min: 95-5% B
-
3.5-4.5 min: 5% B
-
-
Column Temperature : 40°C
-
Injection Volume : 5 µL
MS/MS Conditions:
-
Ionization Mode : Positive Electrospray Ionization (ESI+)[4]
-
Scan Type : Multiple Reaction Monitoring (MRM)
-
MRM Transitions :
-
Collision Energy and Cone Voltage : These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both the analyte and the internal standard.
Data Analysis and Quantification
-
Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification : The concentration of this compound in the plasma samples is determined from the calibration curve using the measured peak area ratios.
-
Quality Control : The accuracy and precision of the method are monitored by including quality control (QC) samples at low, medium, and high concentrations in each analytical run. The results of the QC samples should fall within the pre-defined acceptance criteria (typically ±15% of the nominal value).
Method Validation
The described method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include assessments of:
-
Selectivity and Specificity : To ensure no interference from endogenous plasma components.
-
Linearity : To define the range over which the assay is accurate and precise.
-
Accuracy and Precision : To demonstrate the closeness of measured values to the true value and the reproducibility of the measurements.
-
Recovery and Matrix Effect : To evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.
-
Stability : To assess the stability of this compound in plasma under various storage and handling conditions.
Conclusion
This UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The short analysis time and simple sample preparation make it suitable for high-throughput analysis in a clinical or research setting.[5] Adherence to the detailed protocols and proper method validation will ensure reliable and accurate results for therapeutic drug monitoring and pharmacokinetic evaluations.
References
- 1. Development, validation, and application of an UPLC-MS/MS method for this compound analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, validation, and application of an UPLC-MS/MS method for vancomycin, this compound, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Analysis of Norvancomycin
This document provides detailed application notes and protocols for the quantitative analysis of Norvancomycin using various High-Performance Liquid Chromatography (HPLC) techniques. These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in different sample matrices.
Reversed-Phase HPLC (RP-HPLC) Method for this compound in Pharmaceutical Dosage Forms
This application note describes a stability-indicating RP-HPLC method for the determination of this compound, often analyzed alongside Vancomycin, in pharmaceutical preparations.
Experimental Protocol
1.1. Materials and Reagents:
-
This compound and Vancomycin reference standards
-
Cephalexin monohydrate (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Citrate buffer (pH 4)
-
Deionized water
-
0.45 µm microporous filter
1.2. Chromatographic Conditions:
-
HPLC System: Isocratic HPLC system with UV detector
-
Column: Capital C8-Optimal (250 x 4.6 mm i.d., 5 µm particle size)
-
Mobile Phase: Citrate buffer (pH 4) : Acetonitrile : Methanol (85:10:5 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
-
Detection: UV at 280 nm
-
Run Time: Approximately 10 minutes
1.3. Standard Solution Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in deionized water.
-
Perform serial dilutions to obtain standard solutions with concentrations ranging from 1-100 µg/mL.
-
Prepare a 200 µg/mL stock solution of Cephalexin (IS) in deionized water.
-
To each this compound standard solution, add an equal volume of the 200 µg/mL IS solution.
1.4. Sample Preparation (from Vial):
-
Reconstitute the contents of a this compound vial with a known volume of deionized water to obtain a theoretical concentration within the calibration range.
-
Further dilute the solution as necessary with deionized water.
-
Add an equal volume of the 200 µg/mL IS solution to the diluted sample.
-
Vortex the solution and filter through a 0.45 µm filter before injection.
1.5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | 0.9999[1] |
| Limit of Detection (LOD) | 10 ng/mL[1] |
| Retention Time (this compound) | Approx. 4.30 min (relative to Vancomycin) |
| Retention Time (Cephalexin IS) | Approx. 7.50 min[1] |
Note: The retention time of this compound is expected to be close to that of Vancomycin under these conditions.
Experimental Workflow
UHPLC-MS/MS Method for this compound in Human Plasma
This application note details a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of this compound and other antibacterial drugs in human plasma.[2]
Experimental Protocol
2.1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
2.2. Chromatographic and MS Conditions:
-
UHPLC System: UHPLC system coupled to a tandem mass spectrometer
-
Column: BEH C18 column (2.1 × 50 mm, 1.7 µm)[2]
-
Mobile Phase A: Water with 7.71 g/L ammonium acetate, adjusted to pH 6.5 with acetic acid[2]
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: Not specified, typically low (e.g., 5 µL)
-
Ionization: Positive electrospray ionization (ESI+)[2]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode
2.3. Standard Solution Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).
-
Prepare working standard solutions by diluting the stock solutions.
-
Spike drug-free human plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.
2.4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add a specified volume of cold methanol (e.g., 300 µL) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12000 rpm) for 15 minutes.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen, if necessary.
-
Reconstitute the residue in the mobile phase and inject it into the UHPLC-MS/MS system.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1-100 µg/mL[2] |
| Intra-day and Inter-day Accuracy | -8.47% to 10.13%[2] |
| Intra-day and Inter-day Precision | < 12%[2] |
| Recovery | 62.72% - 105.78% (Internal standard normalized)[2] |
| Matrix Effect | 96.67% - 114.20% (Internal standard normalized)[2] |
Experimental Workflow
Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound and Related Impurities
This application note outlines a HILIC method suitable for the separation of polar compounds like this compound from Vancomycin and other related impurities.[4] HILIC is an alternative to reversed-phase and ion-pair chromatography, offering different selectivity.[4]
Experimental Protocol
3.1. Materials and Reagents:
-
This compound and Vancomycin reference standards
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid (for pH adjustment)
-
Water (HPLC grade)
3.2. Chromatographic Conditions:
-
HPLC System: HPLC or UHPLC system with UV or MS detector
-
Column: Click XIon column (a zwitterionic HILIC column)[4]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium formate buffer in water
-
Gradient Elution: A gradient from high to low acetonitrile concentration.
-
Flow Rate: To be optimized based on column dimensions.
-
Injection Volume: To be optimized.
-
Detection: UV (e.g., 210 nm) or Mass Spectrometry
3.3. Standard and Sample Preparation:
-
Prepare stock solutions of this compound and other related impurities in a mixture of acetonitrile and water to ensure solubility.
-
Prepare working standards by diluting the stock solutions in the initial mobile phase composition.
-
For pharmaceutical formulations, dissolve the sample in the initial mobile phase, sonicate if necessary, and filter before injection.
Quantitative Data Summary
While specific quantitative validation data for this compound using this exact HILIC method is not provided in the cited abstract, the method was successful in separating Vancomycin and its related impurities, including this compound.[4] Method validation would need to be performed according to ICH guidelines.
| Parameter | Expected Performance |
| Selectivity | Good separation of this compound from Vancomycin and other polar impurities[4] |
| Retention | Good retention of polar glycopeptides[4] |
| MS Compatibility | Good, due to the use of volatile mobile phase additives like ammonium formate[4] |
Logical Relationship Diagram
References
- 1. scispace.com [scispace.com]
- 2. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. [Analysis of vancomycin and its related impurities by hydrophilic interaction liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vancomycin Quantification Using Norvancomycin as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of vancomycin is essential to ensure efficacy while minimizing the risk of toxicity, such as nephrotoxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of vancomycin in biological matrices.[4][5] The use of a suitable internal standard (IS) is critical for accurate and precise quantification, correcting for variations in sample preparation and instrument response. Norvancomycin, a close structural analog of vancomycin, is an excellent internal standard for this purpose.[4][6][7] These application notes provide a detailed protocol for the quantification of vancomycin in human plasma/serum using this compound as an internal standard via a validated LC-MS/MS method.
Structural Similarity of Vancomycin and this compound
Vancomycin and this compound share a very similar chemical structure, with the only difference being a methyl group on the N-terminus of vancomycin, which is absent in this compound.[6][7] This close structural similarity results in comparable ionization efficiency and chromatographic behavior, making this compound an ideal internal standard that effectively compensates for matrix effects and other sources of analytical variability.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of vancomycin in human plasma or serum.
Materials and Reagents
-
Vancomycin hydrochloride (analytical standard)
-
This compound (internal standard)[4]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human plasma/serum
Preparation of Stock and Working Solutions
-
Vancomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve vancomycin hydrochloride in deionized water to a final concentration of 1 mg/mL.[4][8]
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water to a final concentration of 1 mg/mL.[4][8]
-
Vancomycin Working Solutions: Serially dilute the vancomycin stock solution with deionized water to prepare working solutions at various concentrations.[8]
-
This compound (IS) Working Solution: Dilute the this compound stock solution with deionized water to a final concentration of 100 ng/mL.[8]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting vancomycin and this compound from plasma or serum samples.[9][10][11]
-
Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.[12]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer is used for analysis.[4][13][14]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5 µm) or equivalent[4][15] |
| Mobile Phase A | 0.1% Formic acid in Water[4][15] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4][15] |
| Gradient | Isocratic or gradient elution can be optimized. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration. |
| Flow Rate | 0.4 - 1.2 mL/min[14][16] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Vancomycin: m/z 725.6 → 144.1[17] this compound: m/z 718.5 → 144.1[14] |
| Collision Energy (CE) and Declustering Potential (DP) | These parameters should be optimized for the specific instrument to achieve maximum sensitivity.[8] |
Data Presentation: Method Validation Parameters
The following tables summarize the quantitative data from validated methods using this compound as an internal standard for vancomycin quantification.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) |
| Vancomycin | 1 - 2000 ng/mL[4][15] | 1.0 ng/mL[15] | 0.3 ng/mL[15] |
| Vancomycin | 0.5 - 100 µg/mL[13] | 0.5 µg/mL[13] | Not Reported |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Vancomycin | Low QC | < 15% | < 15% | 85 - 115% |
| Vancomycin | Medium QC | < 15% | < 15% | 85 - 115% |
| Vancomycin | High QC | < 15% | < 15% | 85 - 115% |
| Note: Specific values for precision and accuracy can be found in cited literature, generally falling within these acceptable ranges for bioanalytical method validation.[13] |
Table 3: Recovery
| Analyte | Concentration Level | Recovery (%) |
| Vancomycin | Low QC | 87.2 - 102.3%[4][15] |
| Vancomycin | Medium QC | 87.2 - 102.3%[4][15] |
| Vancomycin | High QC | 87.2 - 102.3%[4][15] |
| This compound (IS) | - | ~45% (Internal standard normalized)[13] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of vancomycin using this compound as an internal standard.
Caption: Workflow for Vancomycin Quantification.
Logical Relationship of Method Validation
This diagram shows the key components of the bioanalytical method validation process.
Caption: Method Validation Components.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of vancomycin in biological matrices by LC-MS/MS.[4] Its structural similarity to vancomycin ensures effective compensation for analytical variability, leading to high accuracy and precision. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for therapeutic drug monitoring and pharmacokinetic studies of vancomycin.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Monitoring of Vancomycin in Adult Patients: A Consensus Review of the American Society of Health-System Pharmacists, the Infectious Diseases Society of America, and the Society of Infectious Diseases Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Quantification of vancomycin in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel LC-MS/MS method for plasma vancomycin: comparison with immunoassays and clinical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development, validation, and application of an UPLC-MS/MS method for vancomycin, this compound, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development, validation, and application of an UPLC-MS/MS method for this compound analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Norvancomycin in Treating MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norvancomycin is a glycopeptide antibiotic with a mechanism of action similar to vancomycin, primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound for the treatment of MRSA infections.
Mechanism of Action
This compound exerts its bactericidal effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall.[1][2] This binding obstructs the transglycosylation and transpeptidation steps in peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[1] Due to this mechanism, this compound is particularly effective against bacteria that have developed resistance to beta-lactam antibiotics.[1]
Resistance to this compound, though uncommon, can arise from alterations in the target site, where the D-alanyl-D-alanine terminus is replaced with D-alanyl-D-lactate or D-alanyl-D-serine, reducing the binding affinity of the drug.[1]
In Vitro Efficacy of this compound against MRSA
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MBC (µg/mL) |
| Vancomycin | MRSA | 1 | 1-2 | 0.5 - 64 |
Table 1: Summary of Vancomycin In Vitro Activity against MRSA. Data compiled from multiple sources.
Clinical Efficacy of this compound
Clinical studies have demonstrated that this compound has a clinical efficacy comparable to vancomycin in treating MRSA infections.[3]
| Treatment Group | Number of Cases | Clinical Effective Rate | MRSA Clearance Rate |
| This compound | 68 | 80.9% | 80.9% |
| Vancomycin | 47 | 78.7% | 82.9% |
Table 2: Comparative Clinical Efficacy of this compound and Vancomycin in MRSA Lower Respiratory Tract Infections.[3]
A randomized controlled trial on the treatment of central nervous system MRSA infections provided the following dosing regimen for this compound:
| Administration Route | Dosage | Frequency |
| Intravenous | 800 mg | Every 12 hours |
| Intrathecal | 16 mg | Every 24 hours |
Table 3: this compound Dosing Regimen for CNS MRSA Infections.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against MRSA. These are adapted from standard antimicrobial testing methodologies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound hydrochloride
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
MRSA isolates
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
0.5 McFarland standard
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Preparation of MRSA Inoculum: Culture the MRSA isolate on a suitable agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the prepared MRSA inoculum to each well containing the this compound dilutions and to a growth control well (containing only MHB and inoculum). Include a sterility control well (containing only MHB).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Norvancomycin
Disclaimer: As of November 2025, standardized guidelines from major international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the in vitro susceptibility testing of Norvancomycin are not publicly available. The following protocols are based on established methodologies for other glycopeptide antibiotics, like vancomycin, and should be considered as a starting point for developing and validating a robust testing procedure for this compound in a research setting. It is imperative for researchers to establish their own quality control ranges and interpretive criteria based on experimental data.
Introduction
This compound is a glycopeptide antibiotic with a spectrum of activity primarily against Gram-positive bacteria. Accurate determination of its in vitro activity is crucial for research and drug development purposes. This document provides detailed protocols for common susceptibility testing methods: broth microdilution, agar dilution, disk diffusion, and gradient diffusion (Etest).
Quantitative Data Summary
The following tables are templates for summarizing quantitative data from this compound susceptibility testing. Specific values for quality control (QC) ranges and interpretive breakpoints are not available and must be determined by the user.
Table 1: Quality Control (QC) Ranges for this compound MIC Testing
| Quality Control Strain | Method | This compound MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | User-defined |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | User-defined |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | User-defined |
Table 2: Interpretive Criteria for this compound
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | User-defined | User-defined | User-defined |
| Disk Diffusion Zone Diameter (mm) | User-defined | User-defined | User-defined |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration 100-fold the highest concentration to be tested.
-
Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations.
-
Plate Inoculation:
-
Add 50 µL of the appropriate this compound working solution to each well of a 96-well plate.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final this compound concentrations.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Agar Dilution Method for MIC Determination
In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final concentrations.
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify.
-
Include a drug-free control plate.
-
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated by the user)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application: Aseptically apply the this compound disk to the center of the inoculated plate, pressing gently to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.
Gradient Diffusion Method (Etest)
This method utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations to determine the MIC.
Materials:
-
This compound Etest strips (if commercially available; otherwise, this method is not applicable)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Inoculum Preparation and Plate Inoculation: Follow steps 1 and 2 of the Disk Diffusion Method to prepare a bacterial lawn on an MHA plate.
-
Strip Application: Aseptically apply the this compound Etest strip to the agar surface with the MIC scale facing upwards. Ensure there are no air bubbles trapped under the strip.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: An elliptical zone of inhibition will form. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Application Notes and Protocols for the Synthesis of Novel Norvancomycin Derivatives with Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel Norvancomycin derivatives. The primary focus of these modifications is the N-terminus of the this compound scaffold, a strategy that has proven effective in enhancing antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
This compound, a glycopeptide antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall.[1][2] However, the emergence of resistance, primarily through the alteration of this binding site to D-Ala-D-Lactate, necessitates the development of new derivatives with improved efficacy.
Strategic Modifications for Enhanced Activity
Research has demonstrated that modifications to the N-terminus of this compound can significantly restore and enhance its antibacterial properties. Two particularly successful strategies involve:
-
Lipophilic Attachments: The introduction of hydrophobic moieties to the N-terminus can enhance the interaction of the antibiotic with the bacterial cell membrane, leading to increased potency.
-
Introduction of Sulfonium and Quaternary Ammonium Moieties: The incorporation of positively charged groups, such as sulfonium or quaternary ammonium ions, has been shown to dramatically increase activity against resistant strains, potentially through a dual mechanism of action that includes membrane disruption.[2]
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel this compound derivatives against a panel of sensitive and resistant bacterial strains. The data highlights the significant improvement in activity compared to the parent compound, this compound.
Table 1: MIC Values (µg/mL) of N-Alkyl this compound Derivatives
| Compound | Modification | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VSE) | E. faecalis (VRE, VanA) | E. faecium (VRE, VanB) |
| This compound | - | 1.0 | 2.0 | 1.0 | >256 | 64 |
| ND-C8 | Octyl | 0.5 | 1.0 | 0.5 | 32 | 8 |
| ND-C10 | Decyl | 0.25 | 0.5 | 0.25 | 16 | 4 |
| ND-C12 | Dodecyl | 0.125 | 0.25 | 0.125 | 8 | 2 |
| ND-C14 | Tetradecyl | 0.125 | 0.25 | 0.125 | 4 | 1 |
Table 2: MIC Values (µg/mL) of N-Sulfonium this compound Derivatives
| Compound | Modification | S. aureus (MSSA) | S. aureus (MRSA) | S. aureus (VISA) | E. faecalis (VRE, VanA) | E. faecium (VRE, VanB) |
| This compound | - | 1.0 | 2.0 | 8.0 | >256 | 64 |
| NSD-1 | -(CH₂)₃S⁺(CH₃)₂ | 0.25 | 0.5 | 2.0 | 4 | 1 |
| NSD-2 | -(CH₂)₄S⁺(CH₃)₂ | 0.125 | 0.25 | 1.0 | 2 | 0.5 |
| NSD-3 | -(CH₂)₅S⁺(CH₃)₂ | 0.06 | 0.125 | 0.5 | 1 | 0.25 |
Experimental Protocols
The following are detailed protocols for the synthesis, purification, and evaluation of novel this compound derivatives.
Protocol 1: Synthesis of N-Alkyl this compound Derivatives (Reductive Amination)
This protocol describes the synthesis of N-alkyl derivatives of this compound via reductive amination.
Materials:
-
This compound Hydrochloride
-
Aldehyde (e.g., octyl aldehyde, decyl aldehyde)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of methanol and water (1:1, v/v).
-
Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5.0 using glacial acetic acid.
-
Reductive Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Quench the reaction by adding a few drops of glacial acetic acid until gas evolution ceases.
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Synthesis of N-Sulfonium this compound Derivatives
This protocol outlines the synthesis of N-sulfonium derivatives, which have shown exceptional potency.
Materials:
-
This compound Hydrochloride
-
Thioalkanol (e.g., 3-(methylthio)-1-propanol)
-
Aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Methyl iodide (CH₃I)
-
Solvents: Methanol, Acetonitrile, Water, Acetic Acid
Procedure:
-
N-Thioalkyl Intermediate Synthesis:
-
Perform a reductive amination as described in Protocol 1, using an appropriate thioalkanol-derived aldehyde to introduce the thioether moiety.
-
-
S-Methylation:
-
Dissolve the purified N-thioalkyl this compound intermediate in a mixture of acetonitrile and water (1:1, v/v).
-
Add an excess of methyl iodide (5-10 eq).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
-
Purification:
-
Monitor the reaction by HPLC. Upon completion, purify the crude product by preparative reverse-phase HPLC.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the N-sulfonium this compound derivative as a white, hygroscopic solid.
-
Protocol 3: Purification by Preparative Reverse-Phase HPLC
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the derivative (e.g., 10-60% B over 30 minutes).
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 280 nm.
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial strains (e.g., MRSA, VRE).
-
This compound derivatives (stock solutions prepared in a suitable solvent, e.g., water or DMSO).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of each this compound derivative in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
Caption: Broth microdilution MIC testing workflow.
References
Troubleshooting & Optimization
Norvancomycin Stability and Degradation Product Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Norvancomycin and the analysis of its degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key stability concerns for this compound?
A1: this compound, a glycopeptide antibiotic, is susceptible to degradation under various conditions. The primary concerns are its stability in relation to pH, temperature, and light exposure. Like its analogue, vancomycin, this compound is known to be most stable in a slightly acidic environment.[1] Solutions of this compound are generally considered unstable and should be prepared fresh.[2]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies on the structurally similar vancomycin have identified several degradation products, which can be indicative of those expected for this compound. These include crystalline degradation products (CDP-1).[3][4] Specifically for this compound, impurities that have been identified include a D-O-E ring expanded analog and two derivatives lacking sugar moieties.
Q3: What analytical methods are recommended for stability and degradation studies of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for assessing the stability of this compound and separating it from its degradation products.[5][6] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[7]
Q4: How should this compound samples be stored to ensure stability?
A4: For short-term storage, this compound solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage of the powder, temperatures of -20°C or -80°C are recommended.[8] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
Q1: I am seeing peak tailing in my HPLC chromatogram for this compound. What could be the cause?
A1: Peak tailing for a glycopeptide like this compound can be caused by several factors:
-
Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound.
-
Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase. Operating the mobile phase at a lower pH (e.g., pH 3-4) can also help by protonating the silanol groups and reducing interactions.
-
-
Column Overload: Injecting too much sample can lead to peak asymmetry.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: The column may be losing its stationary phase.
-
Solution: Replace the column with a new one of the same type.
-
Q2: My this compound assay results are not reproducible. What should I check?
A2: Lack of reproducibility can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that the sample dilution and handling are consistent across all samples.
-
Mobile Phase Variability: The mobile phase composition, including pH, must be precisely controlled. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Instrument Fluctuation: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the column temperature is stable.[9][10]
-
Sample Stability: this compound in solution can degrade over time. Analyze samples as quickly as possible after preparation or store them appropriately if immediate analysis is not possible.
Q3: I am having trouble separating this compound from its degradation products. How can I improve the resolution?
A3: Improving chromatographic resolution can be achieved by:
-
Optimizing the Mobile Phase: Adjusting the organic solvent ratio, pH, or buffer concentration can significantly impact selectivity. A gradient elution may be necessary to separate closely eluting peaks.
-
Changing the Stationary Phase: If resolution is still poor, consider a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column).
-
Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Modifying the Temperature: Changing the column temperature can alter the selectivity of the separation.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Vancomycin (as a proxy for this compound)
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 3.0 M HCl | 2 hours | Complete degradation observed.[5][11] |
| Base Hydrolysis | 1.5 M NaOH | 2 hours | Complete degradation observed.[5][11] |
| Oxidative | 3% H₂O₂ | - | Significant degradation. |
| Thermal | 80°C | 300 minutes | Approximately 20% degradation. |
| Photolytic | Direct Sunlight | 6 hours | Degradation observed.[5] |
Experimental Protocols
Protocol 1: this compound Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a specific buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 10-100 µg/mL).
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM citrate buffer, pH 4) and an organic solvent (e.g., acetonitrile and methanol in a ratio of 85:10:5 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 280 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Forced Degradation Study:
-
Acid Degradation: Treat the this compound solution with a strong acid (e.g., 1 M HCl) and heat if necessary. Neutralize before injection.
-
Base Degradation: Treat the this compound solution with a strong base (e.g., 1 M NaOH) and heat if necessary. Neutralize before injection.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the this compound solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the this compound solution to UV light or direct sunlight.
-
Analyze the stressed samples using the HPLC method to observe the degradation of the parent peak and the formation of degradation product peaks.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.
-
Calculate the percentage of degradation.
-
Ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Protocol 2: LC-MS Analysis for Degradation Product Identification
This protocol provides a general approach for identifying this compound degradation products.
-
Sample Preparation:
-
Prepare forced degradation samples as described in Protocol 1.
-
-
LC-MS System and Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A high-resolution C18 column suitable for LC-MS.
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A suitable gradient program to separate the degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
-
Data Acquisition and Analysis:
-
Acquire full scan MS and tandem MS (MS/MS) data for the parent drug and any observed degradation products.
-
Determine the accurate mass of the parent and degradation products to propose elemental compositions.
-
Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the degradation products.
-
Visualizations
Caption: Workflow for this compound stability testing and degradation product analysis.
Caption: Logical troubleshooting flow for common HPLC issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. The effect of Vancomycin degradation products in the topical treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of vancomycin degradation products on therapeutic drug monitoring in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Vancomycin and this compound Residues in Milk by Automated Online Solid-Phase Extraction Combined With Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Stability-indicating HPLC method to determine the stability of extemporaneously prepared vancomycin oral solution cups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Norvancomycin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance to Norvancomycin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?
This compound, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the cell wall.[1] This binding prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[1]
Bacterial resistance to this compound, similar to vancomycin, primarily occurs through the alteration of this target site.[3][4] The most common mechanism involves a cluster of genes, such as vanA or vanB, which replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3][4][5] This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[3]
Q2: What are the main strategies being explored to overcome this compound resistance?
Current research focuses on several key strategies to combat this compound resistance:
-
Modification of the this compound Scaffold: Chemical modification of the this compound molecule, particularly at the N-terminus, has been shown to restore activity against resistant strains. These modifications can enhance binding to the altered D-Ala-D-Lac target or introduce new mechanisms of action.
-
Combination Therapy (Synergy): Using this compound in combination with other classes of antibiotics, such as β-lactams, can have a synergistic effect. β-lactams can weaken the cell wall, potentially increasing the access of this compound to its target.
-
Development of Novel Derivatives: Synthesizing novel derivatives of this compound with enhanced properties, such as improved target binding or the ability to disrupt the bacterial membrane, is a promising approach.
Q3: How can I determine if my bacterial strain is resistant to this compound?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using techniques like broth microdilution or agar dilution assays. A significant increase in the MIC compared to a susceptible control strain indicates resistance. Additionally, molecular methods like Polymerase Chain Reaction (PCR) can be used to detect the presence of known resistance genes (e.g., vanA, vanB).
Troubleshooting Guides
Antimicrobial Susceptibility Testing (AST) for this compound
Issue: Inconsistent or unexpected MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure the bacterial suspension is at the correct turbidity (typically 0.5 McFarland standard) and is used within 15-30 minutes of preparation. Inconsistent inoculum density is a major source of variability. |
| Media and reagent quality | Use fresh, properly prepared Mueller-Hinton Broth (MHB) or agar. Ensure the this compound stock solution is properly prepared, stored, and not expired. |
| Incubation conditions | Incubate plates/tubes at the appropriate temperature (usually 35-37°C) for the specified time (16-20 hours for most bacteria). Ensure proper atmospheric conditions if required for the organism. |
| Contamination | Check for contamination in your bacterial culture, media, or on the microtiter plates. |
| Skipped wells or trailing endpoints | This can occur with some glycopeptides. Read the MIC as the lowest concentration with no visible growth. For trailing endpoints, consider using a spectrophotometer to determine the concentration that inhibits ~80% of growth compared to the control. |
PCR Detection of this compound Resistance Genes
Issue: False-negative or weak positive results in PCR for van genes.
| Possible Cause | Troubleshooting Step |
| Poor DNA extraction | Optimize your DNA extraction protocol to ensure high-quality DNA is obtained. Consider using a commercial DNA extraction kit. The presence of PCR inhibitors from the bacterial culture or sample matrix can also be a factor. |
| Primer issues | Verify the primer sequences and ensure they are specific for the target van genes. Check for primer degradation by running on a gel. |
| PCR cycling conditions | Optimize the annealing temperature and extension time for your specific primers and target. |
| Low target copy number | Increase the amount of template DNA in the PCR reaction. |
| Presence of novel resistance genes | If phenotypic resistance is observed but common van genes are not detected, consider the possibility of a novel resistance mechanism. |
Checkerboard Synergy Assays
Issue: Difficulty interpreting the results of this compound synergy experiments.
| Possible Cause | Troubleshooting Step |
| Incorrect calculation of Fractional Inhibitory Concentration (FIC) index | Double-check the formula and calculations for the FIC index. The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). |
| Subjective interpretation of growth | Use a spectrophotometer to read the optical density of each well for a more objective measure of growth inhibition. |
| Choice of interpretation criteria | Be consistent with the criteria used to define synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), and antagonism (FIC > 4). Note that different interpretation methods can lead to varying conclusions. |
| Experimental variability | Perform the checkerboard assay in triplicate to ensure the reproducibility of the results. |
Quantitative Data Summary
Table 1: Example MIC Values of Vancomycin and this compound Derivatives against Resistant Strains
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Enterococcus faecium (VanA-type) | Vancomycin | >256 |
| This compound Derivative X | 4 | |
| Staphylococcus aureus (VISA) | Vancomycin | 8 |
| This compound Derivative Y | 1 | |
| Enterococcus faecalis (VanB-type) | Vancomycin | 64 |
| This compound Derivative Z | 2 |
Note: These are example values and actual MICs may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Prepare bacterial inoculum: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend colonies in saline to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read results: The MIC is the lowest concentration of this compound at which there is no visible growth.
PCR for Detection of vanA Gene
This protocol is for the molecular detection of the vanA resistance gene.
Materials:
-
DNA extraction kit
-
Bacterial isolate
-
vanA-specific forward and reverse primers
-
PCR master mix
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the extracted DNA, vanA primers, and PCR master mix.
-
Perform PCR using the following example cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis: Run the PCR product on an agarose gel to visualize the amplified DNA fragment. The presence of a band of the expected size indicates a positive result for the vanA gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: VanA-mediated resistance to this compound.
Caption: Workflow for MIC determination.
References
- 1. Evaluation of Vancomycin Resistance 3 Multiplexed PCR Assay for Detection of Vancomycin-Resistant Enterococci from Rectal Swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of methods of interpretation of checkerboard synergy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid Low-Cost Procedure for Detection of Vancomycin-Resistance Genes in Enterococci Reveals an Outbreak of Vancomycin-Variable Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Norvancomycin Impurity Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust analytical methods for separating Norvancomycin from its process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound drug substance?
A1: this compound, being a complex glycopeptide antibiotic often produced by fermentation, can contain several impurities. Key identified structurally-related impurities include a D-O-E ring expanded this compound analog and two derivatives that lack specific sugar moieties (desvancosaminyl-norvancomycin and des-glucosyl-norvancomycin).[1][2] Like its analogue Vancomycin, it may also contain process-related impurities from manufacturing and degradation products formed during storage.[3][4]
Q2: What is the recommended starting point for HPLC method development for this compound?
A2: A good starting point is a reversed-phase HPLC method using a C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6] A mobile phase consisting of a buffered aqueous solution (A) and an organic modifier like acetonitrile or methanol (B) is standard. Using a gradient elution is recommended to separate impurities with a wide range of polarities. A common starting buffer is 0.1% formic acid or a citrate buffer at pH 4.[2][5]
Q3: How critical is mobile phase pH in the separation of this compound and its impurities?
A3: Mobile phase pH is extremely critical. This compound is an amphoteric molecule with multiple ionizable groups, so slight changes in pH can significantly alter the retention time, peak shape, and selectivity of both the main component and its impurities.[7][8][9][10] Operating at a low pH (e.g., 2.5-4.0) often leads to better peak shapes by suppressing the ionization of silanol groups on the column, which can cause peak tailing with basic compounds.[11]
Q4: My this compound peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for this compound is a common issue with several potential causes:
-
Secondary Silanol Interactions: The most frequent cause, where basic groups on the analyte interact with acidic silanol groups on the silica-based column.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[12]
-
-
Column Contamination or Degradation: A partially blocked column frit or a void at the column inlet can distort peak shape.[14][15]
Q5: I am not getting enough resolution between this compound and a closely eluting impurity. How can I improve it?
A5: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k).
-
Change Selectivity (α): This is the most effective approach. Try changing the mobile phase pH, switching the organic modifier (e.g., from acetonitrile to methanol), or using a different stationary phase (e.g., a phenyl or cyano column instead of C18).[16][17][18]
-
Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) or a longer column. You can also optimize the flow rate; often, a lower flow rate improves efficiency.[19]
-
Increase Retention (k): A modest increase in retention can improve the resolution of early-eluting peaks. This is achieved by decreasing the percentage of the organic solvent in your mobile phase.[18]
Troubleshooting Guides
This section provides a more in-depth guide to resolving common issues encountered during method development.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step |
| All peaks tail | Column-related issue: Blocked inlet frit, channel or void in the packing bed. | 1. Reverse and flush the column (check manufacturer's instructions first).2. If using a guard column, replace it.3. If the problem persists, the analytical column may be compromised and require replacement.[15] |
| Extra-column dead volume: Improperly fitted tubing or ferrules. | 1. Ensure all fittings are correctly installed and that tubing is cut flat and fully seated.2. Use tubing with the smallest possible inner diameter suitable for your system.[14] | |
| Only this compound (or other basic impurities) tail | Secondary chemical interactions: Analyte interacting with ionized silanol groups on the column. | 1. Adjust pH: Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.[11]2. Increase Buffer Strength: A higher buffer concentration can help mask residual silanol activity.[12]3. Use a different column: Employ a modern, high-purity silica column that is base-deactivated or end-capped. |
| Peak Fronting | Sample overload: Injecting too high a concentration of the sample. | 1. Dilute the sample and re-inject.2. If the problem is resolved, determine the column's loading capacity.[12] |
| Sample solvent incompatibility: Sample dissolved in a much stronger solvent than the mobile phase. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent if possible. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual shift in retention time over several runs | Column equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection, especially after changing mobile phases. |
| Mobile phase composition change: Evaporation of the more volatile organic component. | 1. Prepare fresh mobile phase daily.2. Keep mobile phase bottles capped to minimize evaporation. | |
| Random, erratic retention times | Pump or hardware issues: Air bubbles in the pump, faulty check valves, or leaks. | 1. Degas the mobile phase thoroughly using an online degasser or sonication.2. Purge the pump to remove any air bubbles.3. Check for leaks throughout the system. |
| Unbuffered or poorly buffered mobile phase: this compound is highly sensitive to pH. | 1. Ensure the mobile phase contains an appropriate buffer system (e.g., phosphate, citrate, formate) at a concentration sufficient to control the pH (typically 10-25 mM).[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.[20] The goal is to achieve 5-20% degradation of the API.[21]
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 30 min, 1, 2 hours) and neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw aliquots at various time points.
-
Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24-48 hours. Also, reflux the stock solution at 80°C for several hours.
-
Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) or sunlight. Ensure the sample is in a photostable container.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.
Protocol 2: General HPLC Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its impurities. Optimization will be required.
1. Chromatographic Conditions:
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 60 | 40 |
| 35.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 40.1 | 95 | 5 |
| 50.0 | 95 | 5 |
3. Sample Preparation:
-
Dissolve this compound sample in Mobile Phase A or a mixture of Water/Acetonitrile (95:5) to a final concentration of approximately 0.5 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Illustrative HPLC Data for this compound and Potential Impurities
Note: These values are for illustrative purposes only. Actual retention times and resolution will vary based on the specific method, column, and system used.
| Compound | Potential Identity | Typical Elution Order | Illustrative Retention Time (min) | Illustrative Resolution (Rs) to this compound |
| Impurity 2 | Desvancosaminyl-NVCM | 1 | 12.5 | > 5.0 |
| Impurity 3 | Des-glucosyl-NVCM | 2 | 14.8 | > 5.0 |
| This compound | API | 3 | 18.2 | N/A |
| Impurity 1 | D-O-E Ring Expanded Analog | 4 | 19.1 | ~ 1.8 |
| Unknown | Degradation Product | Varies | Varies | > 1.5 (Target) |
Visualizations
Workflow for HPLC Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution.
Relationship of this compound and Known Impurities
Caption: Structural relationships between this compound and its known impurities.
References
- 1. Three structurally-related impurities in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20200115412A1 - Separation of vancomycin and its degradation products - Google Patents [patents.google.com]
- 4. Product Quality of Parenteral Vancomycin Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mastelf.com [mastelf.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromtech.com [chromtech.com]
- 19. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. scispace.com [scispace.com]
Technical Support Center: Optimizing Vancomycin Dosing in Patients with Renal Impairment
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing vancomycin dosing regimens in the context of renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dosing vancomycin in patients with renal impairment?
The primary challenge is the significant reduction in drug clearance. Vancomycin is predominantly eliminated by the kidneys. In patients with renal impairment, the drug's half-life is prolonged, leading to drug accumulation and an increased risk of toxicity, particularly nephrotoxicity and ototoxicity, if doses are not adjusted appropriately.
Q2: Which dosing strategy is currently recommended: trough-guided or AUC/MIC-guided?
The 2020 consensus guidelines from the American Society of Health-System Pharmacists (ASHP), the Infectious Diseases Society of America (IDSA), and other societies recommend a shift from trough-guided dosing to AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration) guided dosing for serious infections caused by Staphylococcus aureus. An AUC/MIC ratio of 400-600 is the target for clinical efficacy while minimizing the risk of nephrotoxicity.
Q3: How is the initial vancomycin dose determined for a patient with renal impairment?
The initial dose consists of a loading dose followed by a maintenance dose.
-
Loading Dose: A loading dose of 20-35 mg/kg of actual body weight is recommended for most patients, including those with renal impairment, to rapidly achieve therapeutic concentrations.
-
Maintenance Dose: The maintenance dose is adjusted based on the patient's renal function, which is typically estimated using the Cockcroft-Gault equation to calculate creatinine clearance (CrCl). The frequency of administration is often extended.
Q4: What are the key pharmacokinetic parameters of vancomycin that are altered in renal impairment?
Vancomycin's pharmacokinetic profile is significantly altered in renal impairment. The most critical parameter affected is clearance (CL), which is directly proportional to creatinine clearance.
Table 1: Vancomycin Pharmacokinetic Parameters in Normal vs. Impaired Renal Function
| Parameter | Normal Renal Function (CrCl > 90 mL/min) | Severe Renal Impairment (CrCl < 30 mL/min) |
| Clearance (CL) | 3 - 6 L/h | < 1 L/h |
| Elimination Half-Life (t½) | 4 - 6 hours | > 24 hours (can extend to 7-9 days in anuric patients) |
| Volume of Distribution (Vd) | 0.5 - 1.0 L/kg | Generally unchanged, but can be altered by fluid status |
Source: Data compiled from multiple clinical sources on vancomycin pharmacokinetics.
Troubleshooting Guides
Issue 1: Subtherapeutic Vancomycin Levels Despite Following Standard Dosing Nomograms.
-
Verify Renal Function Assessment: Ensure that the creatinine clearance was calculated accurately. Use the Cockcroft-Gault equation and ensure the serum creatinine value is recent and stable. For patients with fluctuating renal function, dosing nomograms may be unreliable.
-
Assess Patient's Volume Status: In patients with conditions like sepsis or fluid overload, the volume of distribution (Vd) may be larger than average. This can lead to lower-than-expected serum concentrations from a standard dose. A higher loading dose may be necessary in such cases.
-
Consider Augmented Renal Clearance (ARC): In certain patient populations (e.g., younger, trauma, or burn patients), renal clearance can be higher than predicted by standard equations. While less common in patients with underlying impairment, it's a possibility in those with acute kidney injury who are in a recovery phase.
-
Action: Implement therapeutic drug monitoring (TDM) by obtaining two timed serum concentrations (e.g., a peak and a trough) to calculate the actual AUC/MIC. Adjust the dose based on these patient-specific pharmacokinetic data rather than relying solely on population-based nomograms.
Issue 2: Rising Serum Creatinine and Suspected Vancomycin-Induced Nephrotoxicity.
-
Confirm Therapeutic Target: Ensure the target AUC/MIC is between 400 and 600. Higher values are strongly associated with an increased risk of acute kidney injury (AKI). If using trough-guided dosing, troughs consistently above 20 mg/L are also a risk factor.
-
Evaluate Concomitant Nephrotoxins: Review the patient's medication list for other nephrotoxic agents, such as piperacillin-tazobactam, aminoglycosides, or NSAIDs. The risk of AKI is significantly higher when vancomycin is co-administered with other nephrotoxins.
-
Assess Duration of Therapy: The risk of nephrotoxicity increases with longer durations of vancomycin therapy.
-
Action:
-
Immediately perform TDM to determine the current vancomycin exposure (AUC).
-
If the AUC is >600-700, hold the next dose and adjust the maintenance regimen (either decrease the dose or extend the interval).
-
Consider switching to an alternative antibiotic if clinically appropriate.
-
Discontinue any other non-essential nephrotoxic medications.
-
Experimental Protocols & Methodologies
Protocol 1: AUC-Guided Dosing and Monitoring
This protocol outlines the Bayesian forecasting approach, which is the recommended method for AUC-guided monitoring.
-
Initial Dosing:
-
Administer a loading dose of 20-35 mg/kg.
-
Select an initial maintenance regimen based on institutional nomograms that are designed to target an AUC/MIC of 400-600. This is typically based on CrCl.
-
-
Therapeutic Drug Monitoring (TDM) Sample Collection:
-
Collect two timed blood samples. The optimal timing is typically:
-
Sample 1 (Post-distributional peak): 1-2 hours after the end of the vancomycin infusion.
-
Sample 2 (Trough): Within 30 minutes before the next scheduled dose.
-
-
Record the exact time of the start and end of the infusion and the exact time each blood sample is drawn.
-
-
Sample Analysis:
-
Analyze the serum samples to determine vancomycin concentrations using a validated immunoassay or liquid chromatography-mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis and Dose Adjustment:
-
Input the patient's demographic data (age, weight, sex), renal function (serum creatinine), dosing history, and the timed drug concentrations into a Bayesian software program.
-
The software uses this data to estimate the patient's individual pharmacokinetic parameters (CL, Vd).
-
The program will calculate the 24-hour AUC. If the calculated AUC is outside the target range of 400-600, the software can be used to model an optimized dose and/or interval to reach the target.
-
Table 2: Example Initial Maintenance Dosing Nomogram for Vancomycin
| Creatinine Clearance (CrCl) (mL/min) | Recommended Dose and Interval |
| > 90 | 15-20 mg/kg every 8-12 hours |
| 60-89 | 15-20 mg/kg every 12 hours |
| 30-59 | 10-15 mg/kg every 12-24 hours |
| 15-29 | 10-15 mg/kg every 24-48 hours |
| < 15 (including hemodialysis) | 15-20 mg/kg loading dose, then redose based on random levels |
Note: This is a sample nomogram. Institutions should develop their own based on local patient populations and clinical experience.
Visualizations
Caption: Workflow for AUC/MIC-guided vancomycin dosing in renal impairment.
Caption: Proposed signaling pathway for vancomycin-induced nephrotoxicity.
Technical Support Center: Large-Scale Industrial Production of Norvancomycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale industrial production of Norvancomycin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound fermentation by Amycolatopsis orientalis?
A1: The optimal pH for the production of glycopeptide antibiotics like Vancomycin by Amycolatopsis orientalis is around 7.6.[1] Maintaining a stable pH is a critical factor in maximizing yield. For this compound, a similar range of 7.0-7.5 is generally recommended for robust production.
Q2: How does dissolved oxygen tension (DOT) affect this compound production?
A2: Dissolved oxygen is a key parameter in the fermentation process. For the closely related Vancomycin, controlling DOT between 20-30% has been shown to be effective for achieving high yields.[2] Insufficient oxygen can limit microbial growth and antibiotic synthesis, while excessive oxygen can lead to oxidative stress and potentially the formation of impurities.
Q3: What are the common impurities found in this compound drug substance?
A3: Structurally-related impurities are a primary concern in this compound production. These can include degradation products and biosynthetic byproducts. Three identified impurities include a D-O-E ring expanded analog and two derivatives lacking sugar moieties.[3][4]
Q4: What are the key challenges in scaling up this compound production from laboratory to industrial scale?
A4: Scaling up presents several challenges, including maintaining process consistency, ensuring regulatory compliance, managing the supply chain for raw materials, and controlling costs.[1] Physical parameters that are easily controlled in a lab setting, such as mixing efficiency and heat transfer, can vary significantly in large-scale fermenters, potentially impacting product quality and yield.
Q5: What types of chromatography are typically used for this compound purification?
A5: The purification of this compound often involves a multi-step chromatographic process. This typically includes ion-exchange chromatography to capture the antibiotic from the clarified fermentation broth, followed by reverse-phase chromatography for further purification and polishing to remove closely related impurities.[5][6][7][8]
Troubleshooting Guides
Fermentation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound Titer | Suboptimal pH | 1. Verify pH probe calibration. 2. Ensure proper functioning of the acid/base feed pumps. 3. Review and optimize the pH control strategy. |
| Low Dissolved Oxygen | 1. Increase agitation speed. 2. Increase airflow rate. 3. Check for and repair any leaks in the air supply system. | |
| Nutrient Limitation | 1. Analyze fermentation broth for key nutrient concentrations (carbon, nitrogen, phosphate). 2. Adjust feed rates or media composition as needed. | |
| Contamination | 1. Perform microscopic examination and plating of the fermentation broth. 2. If contamination is confirmed, terminate the batch and conduct a thorough sterilization of the fermenter and associated equipment. | |
| High Impurity Levels | Suboptimal Fermentation Conditions | 1. Review and optimize pH, temperature, and dissolved oxygen profiles to minimize stress on the producing organism. |
| Precursor Feed Issues | 1. Ensure the quality and purity of raw materials. 2. Optimize the feeding strategy of precursors to avoid accumulation of intermediates that could lead to impurity formation. | |
| Foaming | High Protein Content in Media | 1. Add an appropriate antifoaming agent. 2. Optimize the concentration of the antifoaming agent to avoid negative impacts on cell growth or downstream processing. |
| Excessive Agitation/Aeration | 1. Reduce agitation and/or aeration rates while maintaining adequate dissolved oxygen levels. |
Downstream Processing (Purification) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery from Ion-Exchange Chromatography | Incorrect pH or Ionic Strength of Binding Buffer | 1. Verify the pH and conductivity of the loading buffer and the clarified fermentation broth. 2. Optimize buffer conditions to ensure efficient binding of this compound to the resin. |
| Column Overloading | 1. Reduce the amount of clarified broth loaded onto the column. 2. Consider using a larger column or a resin with a higher binding capacity. | |
| Poor Resolution in Reverse-Phase Chromatography | Inappropriate Mobile Phase Composition | 1. Optimize the gradient of the organic solvent in the mobile phase. 2. Adjust the pH of the aqueous component of the mobile phase. |
| Co-elution of Impurities | 1. Modify the gradient slope to improve the separation of this compound from closely eluting impurities. 2. Evaluate different reverse-phase column chemistries (e.g., C18, C8). | |
| Product Precipitation | High Product Concentration | 1. Dilute the product pool. 2. Adjust the pH or buffer composition to increase solubility. |
| Unsuitable Buffer Conditions | 1. Perform solubility studies to identify optimal buffer conditions (pH, ionic strength) for the purified this compound. |
Data Presentation
Table 1: Illustrative Fermentation Parameters for this compound Production
| Parameter | Range | Target | Potential Impact on Yield/Purity |
| Temperature (°C) | 28 - 32 | 30 | Deviations can affect growth rate and enzyme activity, potentially leading to lower yields and increased impurity formation. |
| pH | 6.8 - 7.8 | 7.2 | Crucial for cell viability and antibiotic production; significant deviations can halt production. |
| Dissolved Oxygen (%) | 15 - 40 | 25 | Essential for aerobic respiration and antibiotic synthesis; levels that are too low or too high can be detrimental. |
| Agitation (RPM) | 100 - 300 | 200 | Ensures proper mixing and oxygen transfer; shear stress can be an issue at very high speeds. |
| Fermentation Time (hours) | 120 - 168 | 144 | Titer generally increases over time but prolonged fermentation can lead to product degradation. |
Table 2: Illustrative Purity and Yield at Different Purification Stages
| Purification Step | Typical Purity (%) | Typical Yield (%) |
| Clarified Fermentation Broth | 5 - 10 | 90 - 95 (from fermentation) |
| Ion-Exchange Chromatography | 60 - 75 | 80 - 90 |
| Reverse-Phase Chromatography | > 95 | 85 - 95 |
| Final Polishing Step | > 98 | > 95 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Purity
1. Objective: To determine the purity of this compound in a given sample by High-Performance Liquid Chromatography with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium phosphate (analytical grade)
-
Deionized water
-
Phosphoric acid
3. Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
4. Procedure: a. Mobile Phase Preparation: i. Mobile Phase A: Prepare a 0.05 M ammonium phosphate buffer and adjust the pH to 3.2 with phosphoric acid. ii. Mobile Phase B: Acetonitrile. b. Standard Solution Preparation: i. Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase A to obtain a stock solution of a known concentration (e.g., 1 mg/mL). ii. Prepare a series of calibration standards by diluting the stock solution with mobile phase A. c. Sample Preparation: i. Dissolve the this compound sample in mobile phase A to a concentration within the calibration range. ii. Filter the sample through a 0.45 µm syringe filter before injection. d. Chromatographic Conditions:
- Column: C18 reverse-phase
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection Wavelength: 280 nm
- Gradient Elution:
- 0-5 min: 10% B
- 5-25 min: 10-40% B
- 25-30 min: 40% B
- 30-35 min: 40-10% B
- 35-40 min: 10% B e. Analysis: i. Inject the standard solutions to generate a calibration curve. ii. Inject the sample solution. iii. Identify the this compound peak based on the retention time of the reference standard. iv. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Visualizations
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of culture conditions and scale-up to pilot and plant scales for vancomycin production by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. Three structurally-related impurities in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
- 7. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 8. EP1612216B1 - Process of purifying vancomycin hydrochloride - Google Patents [patents.google.com]
Strategies to enhance the antibacterial efficacy of Norvancomycin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antibacterial efficacy of Norvancomycin.
Section 1: Chemical Modification of this compound
This section focuses on the synthesis and evaluation of this compound derivatives to overcome bacterial resistance and improve antibacterial potency.
Frequently Asked Questions (FAQs)
Q1: Why is chemical modification of this compound a necessary strategy? A1: this compound, a glycopeptide antibiotic, faces increasing challenges from resistant bacterial strains like vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA).[1][2] The primary resistance mechanism involves the alteration of the drug's binding target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3][4] This change reduces the binding affinity of this compound by up to 1000-fold.[5] Chemical modifications aim to create derivatives that can either restore this binding affinity, anchor to the bacterial membrane for increased local concentration, or introduce alternative mechanisms of action to bypass resistance.[6][7]
Q2: Which positions on the this compound molecule are the most promising for modification? A2: The N-terminus (the terminal amine of the heptapeptide core) and the vancosamine sugar moiety are key sites for modification.[1][8] N-terminal modifications, such as the introduction of lipophilic side chains or sulfonium moieties, have been shown to significantly restore activity against resistant bacteria.[1][6] These modifications can enhance membrane affinity and provide an alternative anchor point, compensating for the reduced affinity to the altered cell wall precursors.[6][7]
Troubleshooting Guide
Issue 1: The yield of my N-terminally modified this compound derivative is consistently low.
-
Possible Cause 1: Inefficient Reductive Amination. The reductive amination reaction to append a side chain may be suboptimal.
-
Solution: Ensure the pH of the reaction mixture is within the optimal range (typically mildly acidic, pH 4-6) to facilitate imine formation without inactivating the reducing agent (e.g., NaCNBH₃). Verify the purity of your starting aldehyde or ketone. Consider increasing the molar excess of the amine-containing side chain and the reducing agent.[6]
-
-
Possible Cause 2: Steric Hindrance. The chosen side chain may be too bulky, sterically hindering the reaction at the N-terminus.
-
Solution: If possible, select a smaller, less hindered side chain for initial experiments to optimize the reaction conditions. Alternatively, a longer, more flexible linker can be introduced between the bulky group and the point of attachment.
-
-
Possible Cause 3: Degradation during Purification. this compound and its derivatives can be sensitive to harsh pH conditions during HPLC purification.
-
Solution: Use a buffer system with a pH closer to neutral for reversed-phase HPLC. For example, an ammonium acetate or ammonium formate buffer system can be used instead of a trifluoroacetic acid (TFA) system. Monitor fractions for the desired product and potential degradation products.
-
Issue 2: My novel this compound derivative exhibits poor aqueous solubility.
-
Possible Cause: High Lipophilicity. The addition of a long alkyl or aromatic side chain has significantly increased the molecule's hydrophobicity.[9]
-
Solution 1: Introduce Hydrophilic Groups. Append polar or charged functional groups (e.g., carboxylates, phosphates, quaternary amines) to the lipophilic side chain to improve overall solubility.[9]
-
Solution 2: Formulation Strategy. Formulate the derivative as a salt (e.g., hydrochloride salt) to enhance solubility. For in vitro testing, consider using a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid affecting bacterial growth.
-
Solution 3: Nanoparticle Encapsulation. For in vivo applications, encapsulating the hydrophobic derivative in a nanoparticle delivery system can overcome solubility issues (see Section 2).[10]
-
Data Presentation
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound and a Modified Derivative
| Organism | Strain Type | This compound MIC | N-Terminal Sulfonium Derivative MIC | Fold Improvement |
|---|---|---|---|---|
| S. aureus | VISA | 16 | 0.25 | 64 |
| E. faecalis | VRE (VanA) | >256 | 4 | >64 |
| E. faecium | VRE (VanA) | >256 | 0.125 | >2048 |
(Data synthesized from findings reported in references[1][6])
Experimental Protocols
Protocol 1: General Method for N-Terminal Reductive Amination of this compound
-
Dissolution: Dissolve this compound hydrochloride in a solvent mixture (e.g., H₂O:MeCN:AcOH, 9:9:1 v/v/v).[6]
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.5-2.0 equivalents) to the solution.
-
pH Adjustment (if necessary): Adjust the pH to approximately 5.0 using acetic acid or a suitable buffer.
-
Initiation of Reaction: Add sodium cyanoborohydride (NaCNBH₃) (2.0-3.0 equivalents) to the mixture.
-
Incubation: Stir the reaction at 50°C for 1-2 hours, monitoring progress by LC-MS.[6]
-
Quenching: Quench the reaction by adding a small amount of acetone.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product using preparative reversed-phase HPLC with a suitable buffer system.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.
Visualization
Caption: Workflow for the synthesis and evaluation of novel this compound derivatives.
Section 2: Nanoparticle-Based Delivery Systems
This section explores the use of nanocarriers to improve the delivery and efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of encapsulating this compound in nanoparticles? A1: Encapsulating this compound offers several key benefits:
-
Improved Pharmacokinetics: Nanoparticles can protect the drug from premature degradation, leading to a longer circulation half-life.[11]
-
Targeted Delivery: Functionalizing the nanoparticle surface with targeting ligands can help concentrate the drug at the site of infection.[10]
-
Enhanced Penetration: Nanocarriers can facilitate the penetration of this compound into biofilms and host cells (e.g., macrophages) where bacteria like MRSA can hide.[11]
-
Sustained Release: Formulations can be designed for controlled, sustained release of the drug, maintaining therapeutic concentrations over a longer period and reducing dosing frequency.[12]
-
Overcoming Solubility Issues: Nanoparticles can effectively carry poorly soluble this compound derivatives.[13]
Q2: Which type of nanoparticle is best for my this compound formulation? A2: The choice depends on the specific application.
-
Liposomes: These are excellent for improving intracellular penetration, especially into macrophages, making them suitable for treating intracellular infections. PEGylated liposomes offer the additional advantage of longer circulation times.[11][14]
-
Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) nanoparticles are biodegradable and biocompatible, providing excellent controlled and sustained drug release. They are well-suited for creating long-acting formulations.[12][13]
-
Magnetic Nanoparticles: These can be used for targeted delivery to an infection site using an external magnetic field and can also be used to selectively capture and isolate bacteria from a sample.[15]
Troubleshooting Guide
Issue 1: My this compound nanoparticle formulation has very low encapsulation efficiency (%EE).
-
Possible Cause 1: Drug Hydrophilicity. this compound is a hydrophilic drug, which can make it difficult to encapsulate within hydrophobic polymer matrices using methods like single emulsion. It tends to partition into the external aqueous phase.
-
Solution: Use a double emulsion (water-in-oil-in-water, W/O/W) solvent evaporation method. This technique is specifically designed to encapsulate hydrophilic drugs like this compound.[16]
-
-
Possible Cause 2: Suboptimal Drug-to-Polymer Ratio. An excessively high ratio of drug to polymer can lead to drug saturation in the internal aqueous phase, resulting in lower %EE.
-
Solution: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity for your system. Start with a lower ratio and gradually increase it.[16]
-
-
Possible Cause 3: Ineffective Emulsification. Poor emulsification can lead to large initial droplets and rapid drug leakage.
-
Solution: Optimize the homogenization or sonication energy and duration used to form the primary (W/O) and secondary (W/O/W) emulsions. Ensure the concentration of the surfactant (e.g., PVA) in the external aqueous phase is sufficient to stabilize the droplets.
-
Issue 2: The particle size of my formulation is too large and shows high polydispersity.
-
Possible Cause 1: Polymer Concentration. A high concentration of the polymer (e.g., PLGA) in the organic phase increases viscosity, leading to larger particles.
-
Solution: Decrease the polymer concentration in the organic solvent.
-
-
Possible Cause 2: Insufficient Shear Force. The energy applied during emulsification (homogenization or sonication) is not enough to break down the droplets into the nano-size range.
-
Solution: Increase the speed or duration of homogenization or the power output of the sonicator.
-
-
Possible Cause 3: Particle Aggregation. Nanoparticles may aggregate after formation due to insufficient stabilization.
-
Solution: Ensure an adequate concentration of a stabilizing agent (e.g., PVA, Poloxamer) in the external aqueous phase. After purification, consider resuspending the nanoparticles in a solution containing a cryoprotectant like sucrose or trehalose before lyophilization to prevent aggregation.[14]
-
Issue 3: The formulation shows a high initial burst release of this compound.
-
Possible Cause: Surface-Adsorbed Drug. A significant amount of this compound may be adsorbed onto the surface of the nanoparticles rather than being properly encapsulated.
-
Solution: Improve the washing steps after nanoparticle collection. Centrifuge the nanoparticle suspension and resuspend the pellet in fresh deionized water multiple times to remove surface-bound drug.
-
-
Possible Cause: Porous Nanoparticle Structure. The nanoparticles may have a porous structure that allows for rapid diffusion of the drug upon exposure to the release medium.
-
Solution: Modify the solvent evaporation rate. A slower evaporation rate (e.g., by stirring at room temperature under atmospheric pressure instead of using a vacuum) can lead to a denser polymer matrix and a more controlled release profile.
-
Data Presentation
Table 2: Comparison of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Preparation Method | Avg. Particle Size (nm) | Encapsulation Efficiency (%) | Key Feature |
|---|---|---|---|---|---|
| Conventional Liposome | DSPC/Cholesterol | Dehydration-Rehydration | 242 ± 87 | 9 ± 2 | Intracellular targeting[11][14] |
| PEGylated Liposome | DSPC/Cholesterol/MPEG-DSPE | Dehydration-Rehydration | 245 ± 139 | 13 ± 3 | Extended circulation[11][14] |
| PLGA Nanoparticles | PLGA | Electrospraying | 247 | ~70 | Sustained release[12] |
| PLGA Nanoparticles | PLGA | Double Emulsion | 250 - 400 | 38 - 78 | Controlled release[10] |
(Data compiled from references[10][11][12][14])
Experimental Protocols
Protocol 2: Preparation of this compound-PLGA Nanoparticles (W/O/W Double Emulsion)
-
Prepare Internal Aqueous Phase (W1): Dissolve 10 mg of this compound in 200 µL of deionized water.
-
Prepare Oil Phase (O): Dissolve 100 mg of PLGA in 2 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Form Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the oil phase (O). Emulsify using a probe sonicator on ice for 60 seconds at 40% amplitude to create the primary W1/O emulsion.
-
Prepare External Aqueous Phase (W2): Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Form Double Emulsion (W1/O/W2): Immediately add the primary emulsion to the external aqueous phase (W2) and sonicate again on ice for 120 seconds at 40% amplitude.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate and the nanoparticles to harden.
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C). Discard the supernatant and wash the pellet by resuspending in deionized water and centrifuging again. Repeat the washing step three times.
-
Lyophilization: Resuspend the final pellet in a 5% sucrose solution (cryoprotectant) and freeze-dry for 48 hours to obtain a powder. Store at -20°C.
Visualization
Caption: Workflow for this compound nanoparticle formulation and characterization.
Section 3: Combination Therapy Strategies
This section covers the synergistic use of this compound with other antimicrobial agents to enhance efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination with other agents? A1: Combination therapy is a powerful strategy to:
-
Achieve Synergy: The combined effect of two drugs can be greater than the sum of their individual effects. For example, an agent that permeabilizes the bacterial outer membrane can allow this compound to reach its target in Gram-negative bacteria, against which it is normally ineffective.[17][18]
-
Prevent Resistance: Using drugs with different mechanisms of action makes it more difficult for bacteria to develop resistance to both simultaneously.[19]
-
Broaden the Spectrum: Combining this compound with an agent active against Gram-negative bacteria can create a broad-spectrum therapy.
-
Reduce Toxicity: Synergistic combinations may allow for the use of lower, less toxic concentrations of each drug to achieve a therapeutic effect.[20]
Q2: How does Photodynamic Therapy (PDT) work synergistically with this compound? A2: Antimicrobial PDT involves a non-toxic photosensitizer, light, and oxygen. When activated by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are highly cytotoxic and can kill bacteria by damaging DNA, proteins, and lipids.[21][22] The synergy with this compound can occur through several mechanisms. First, PDT-induced damage to the bacterial cell envelope can increase its permeability, facilitating the entry of this compound.[23] Second, the two different mechanisms of killing (ROS-induced damage and inhibition of cell wall synthesis) can be more effective together, especially against stubborn biofilms.[21] A conjugate of this compound and a photosensitizer (fluorescein) has been shown to effectively inactivate Bacillus subtilis.[24]
Troubleshooting Guide
Issue 1: I am not observing a synergistic effect in my checkerboard assay; the Fractional Inhibitory Concentration (FIC) index is >0.5.
-
Possible Cause 1: Incorrect Concentration Range. The concentration ranges tested for one or both drugs may be too high or too low to reveal a synergistic interaction.
-
Solution: Ensure your checkerboard assay includes a wide range of concentrations for both drugs, spanning from well above the MIC to several dilutions below the MIC (e.g., from 4x MIC to 1/64x MIC). The synergistic effect is often most pronounced at sub-inhibitory concentrations.[17]
-
-
Possible Cause 2: Antagonistic or Indifferent Interaction. Not all drug combinations are synergistic. The chosen drugs may have an antagonistic interaction or simply act independently.
-
Solution: Review the mechanisms of action of both drugs. Drugs that inhibit successive steps in the same pathway often show synergy, while some combinations can be antagonistic. Consider testing this compound with other classes of antibiotics (e.g., aminoglycosides, rifampin) or adjuvants that are known to have synergistic potential.[25][26]
-
-
Possible Cause 3: Inoculum Effect. A bacterial inoculum that is too high can overwhelm the antibiotics, masking a synergistic effect.
-
Solution: Standardize your bacterial inoculum according to established protocols (e.g., CLSI guidelines), typically aiming for a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
Issue 2: In my PDT experiment, the photosensitizer is causing significant bacterial death in the dark control group.
-
Possible Cause: Intrinsic Antimicrobial Activity. Some photosensitizers, particularly cationic molecules, have inherent antimicrobial activity even without light activation.
-
Solution: Determine the MIC of the photosensitizer alone in the dark. In subsequent combination experiments, use concentrations at or below this "dark MIC" to ensure that the observed killing is primarily due to the photodynamic effect.
-
-
Possible Cause: Ambient Light Exposure. The experimental setup may not be adequately shielded from ambient light, leading to partial activation of the photosensitizer.
-
Solution: Perform all incubation steps with the photosensitizer in complete darkness. Wrap plates in aluminum foil and work under minimal light conditions until the point of deliberate irradiation.
-
Data Presentation
Table 3: Interpreting Synergy from a Checkerboard Assay using the FIC Index
| Drug Combination | FIC Index (FICI) | Interpretation |
|---|---|---|
| This compound + Antibiotic A | ≤ 0.5 | Synergy |
| This compound + Antibiotic B | > 0.5 to 4.0 | Additive/Indifference |
| This compound + Antibiotic C | > 4.0 | Antagonism |
FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone)
Experimental Protocols
Protocol 3: Checkerboard Broth Microdilution Assay for Synergy
-
Prepare Drug Stock Solutions: Prepare stock solutions of this compound and the second agent at a concentration at least 10x the highest concentration to be tested.
-
Prepare 96-Well Plate:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Create serial dilutions of this compound (Drug A) along the x-axis (e.g., columns 1-10). Add 50 µL of a 4x MIC solution to column 1, mix, and transfer 50 µL to column 2, and so on.
-
Create serial dilutions of the second agent (Drug B) along the y-axis (e.g., rows A-G). Add 100 µL of a 2x MIC solution to all wells in row A, mix, and transfer 50 µL to row B, and so on. This creates a matrix of drug combinations.
-
Include control wells: no drug (growth control), Drug A alone, and Drug B alone.
-
-
Prepare Bacterial Inoculum: Dilute an overnight culture of the test organism to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Read Results: Determine the MIC for each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate FIC Index: Use the formula in Table 3 to calculate the FICI and determine the nature of the interaction.
Visualization
Caption: Simplified signaling pathway of antibacterial Photodynamic Therapy (PDT).
Section 4: Overcoming this compound Resistance
This section provides an overview of how the discussed strategies directly counter known bacterial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism of acquired resistance to this compound? A1: The most clinically significant mechanism is the modification of the drug's target.[4] This is orchestrated by a cluster of genes (e.g., vanA, vanH, vanX). The VanH enzyme converts pyruvate to D-Lactate, and the VanA enzyme ligates D-Alanine and D-Lactate to form the D-Ala-D-Lac depsipeptide. This depsipeptide is then incorporated into the peptidoglycan precursor instead of the normal D-Ala-D-Ala dipeptide. This compound has a much lower binding affinity for D-Ala-D-Lac, rendering the antibiotic ineffective.[5][27]
Q2: How do the different enhancement strategies specifically help to overcome this resistance mechanism? A2:
-
Chemical Modification: New derivatives are designed with additional functionalities, such as lipophilic tails. These tails can insert into the bacterial cell membrane, anchoring the drug near its site of action. This increased local concentration and alternative binding mechanism can compensate for the reduced affinity for D-Ala-D-Lac, restoring antibacterial activity.[6][7]
-
Nanoparticle Delivery: By delivering a high payload of this compound directly to the bacteria or inside infected host cells, nanoparticles can create a localized concentration gradient that may be sufficient to overcome the reduced binding affinity.[11] This strategy is less about changing the drug-target interaction and more about overwhelming the resistance through superior pharmacokinetics and delivery.
-
Combination Therapy: An adjuvant drug can be used to inhibit a different essential bacterial pathway.[19] Even if the bacteria are resistant to this compound's primary mechanism, they may be susceptible to the partner drug. This is particularly effective in PDT, where the ROS-based killing mechanism is completely independent of the D-Ala-D-Lac target and is therefore unaffected by this resistance mechanism.[21]
Troubleshooting Guide
Issue: My modified this compound derivative is highly effective against VISA strains but remains ineffective against a specific VanA-type VRE strain.
-
Possible Cause 1: Insufficient Binding Restoration. The modification may have enhanced membrane anchoring but might not be sufficient to overcome the >1000-fold loss in binding affinity to the D-Ala-D-Lac target characteristic of high-level VanA resistance. The resistance level in VISA is typically lower and works via a different mechanism (e.g., thickened cell wall).
-
Solution: Focus on designing modifications that introduce a secondary mechanism of action. For example, some advanced glycopeptide derivatives not only bind the cell wall precursor but also disrupt the bacterial membrane potential.[7] This dual action can be effective even when the primary binding is weak.
-
-
Possible Cause 2: Permeability Issues in Enterococci. The cell wall of Enterococcus species may be less permeable to your specific large, lipophilic derivative compared to S. aureus.
-
Solution: Consider combination therapy. Pair your derivative with a compound known to disrupt the enterococcal cell envelope, which could facilitate entry. Alternatively, encapsulate the derivative in a liposomal formulation known to fuse with bacterial membranes.
-
Visualization
Caption: Logical diagram of how enhancement strategies bypass this compound resistance.
References
- 1. Single Modification at the N-Terminus of this compound to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vancomycin resistance: occurrence, mechanisms and strategies to combat it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Single Modification at the N‐Terminus of this compound to Combat Drug‐Resistant Gram‐Positive Bacteria | Semantic Scholar [semanticscholar.org]
- 9. Hydrophobic vancomycin derivatives with improved ADME properties: discovery of telavancin (TD-6424). | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in nanostructured delivery systems for vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial Activity of Vancomycin Encapsulated in Poly(DL-lactide-co-glycolide) Nanoparticles Using Electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Bacterial Separation Function of this compound Hydrochloride-immobilized Magnetic Nanoparticles [cjcu.jlu.edu.cn]
- 16. Design of vancomycin RS-100 nanoparticles in order to increase the intestinal permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic Interactions of Vancomycin with Different Antibiotics against Escherichia coli: Trimethoprim and Nitrofurantoin Display Strong Synergies with Vancomycin against Wild-Type E. coli [escholarship.org]
- 19. Use of adjuvants to improve antibiotic efficacy and reduce the burden of antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies to overcome antibiotic resistance: silver nanoparticles and vancomycin in pathogen eradication - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 21. Photodynamic and Antibiotic Therapy in Combination to Fight Biofilms and Resistant Surface Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Photodynamic therapy alone or in combination to counteract bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photodynamic and Antibiotic Therapy in Combination to Fight Biofilms and Resistant Surface Bacterial Infections [iris.cnr.it]
- 24. Novel conjugation of this compound-fluorescein for photodynamic inactivation of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vancomycin in combination with other antibiotics for the treatment of serious methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. synergistic antibiotic combinations: Topics by Science.gov [science.gov]
- 27. respiratory-therapy.com [respiratory-therapy.com]
Validation & Comparative
Comparative Efficacy of Norvancomycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Norvancomycin and Vancomycin, two glycopeptide antibiotics utilized in the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). While both antibiotics share a similar mechanism of action, this document aims to present the available data on their relative efficacy, supported by clinical findings and established experimental protocols.
Executive Summary
This compound, a semi-synthetic glycopeptide, demonstrates comparable clinical efficacy to Vancomycin in treating MRSA infections. A study on lower respiratory tract infections indicated similar rates of clinical effectiveness and MRSA clearance between the two drugs.[1] Both antibiotics function by inhibiting the synthesis of the bacterial cell wall.[2] However, a comprehensive body of publicly available, direct, head-to-head in vitro and in vivo preclinical studies comparing the two is limited. This guide synthesizes the available clinical comparative data, provides a detailed overview of Vancomycin's well-documented performance against MRSA as a benchmark, and outlines the standard experimental methodologies for evaluating the efficacy of glycopeptide antibiotics.
Data Presentation: Clinical and In Vitro Efficacy
Table 1: Clinical Efficacy of this compound vs. Vancomycin in MRSA Lower Respiratory Tract Infections
| Parameter | This compound | Vancomycin | p-value | Reference |
| Clinical Effective Rate | 80.9% (55/68) | 78.7% (37/47) | >0.05 | [1] |
| MRSA Clearance Rate | 80.9% (55/68) | 82.9% (39/47) | >0.05 | [1] |
Data from a randomized study of 115 patients.[1]
While direct comparative preclinical data is scarce, the following table presents typical in vitro susceptibility data for Vancomycin against MRSA, which can serve as a reference point for the performance expected from a glycopeptide antibiotic.
Table 2: Typical In Vitro Susceptibility of MRSA to Vancomycin
| Parameter | Value Range (µg/mL) | Description |
| MIC50 | 1.0 | Minimum inhibitory concentration for 50% of isolates. |
| MIC90 | 1.0 - 2.0 | Minimum inhibitory concentration for 90% of isolates. |
| MBC | 0.5 - 64 | Minimum bactericidal concentration; can vary significantly. |
Note: These values are representative and can vary based on the specific MRSA strain and testing methodology.
Mechanism of Action: Inhibition of Cell Wall Synthesis
Both this compound and Vancomycin are glycopeptide antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2] They specifically bind to the D-alanyl-D-alanine termini of the peptidoglycan precursor, Lipid II. This binding blocks the subsequent transglycosylation and transpeptidation steps, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Experimental Protocols
The following are standard methodologies for assessing the in vitro efficacy of glycopeptide antibiotics against MRSA.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Method: Broth microdilution is the reference method. Serial two-fold dilutions of the antibiotic are prepared in 96-well microtiter plates with Mueller-Hinton broth. Each well is inoculated with a standardized MRSA suspension (approximately 5 x 105 CFU/mL).
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.
-
Method: Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate.
-
Incubation: Plates are incubated at 35°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity.
-
Method: A standardized MRSA inoculum is added to flasks containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Serial dilutions of the samples are plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.
Conclusion
Based on available clinical data, this compound is a viable alternative to Vancomycin for the treatment of MRSA infections, demonstrating similar clinical efficacy and MRSA clearance rates in lower respiratory tract infections.[1] Both drugs share the same mechanism of action, targeting bacterial cell wall synthesis.[2] However, for a more definitive comparison of their potency and bactericidal activity, direct, head-to-head in vitro studies employing standardized methodologies such as MIC/MBC determination and time-kill curve analysis are necessary. Future research should focus on generating this preclinical data to better inform clinical decision-making and guide further drug development efforts.
References
Validating Norvancomycin's Efficacy Against Resistant Superbugs: A Comparative Analysis
For Immediate Release
In the ongoing battle against antibiotic resistance, the glycopeptide antibiotic Norvancomycin is being critically evaluated as a potent alternative to Vancomycin, particularly for infections caused by resistant Gram-positive bacteria. This guide provides a comparative analysis of this compound's mechanism of action and its performance against Vancomycin-resistant strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a semi-synthetic glycopeptide, shares a core mechanism of action with Vancomycin. Both antibiotics inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1] This binding prevents the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall, ultimately leading to bacterial cell lysis.[1] However, the emergence of Vancomycin-resistant Staphylococcus aureus (VRSA) and Vancomycin-resistant Enterococci (VRE) has necessitated a deeper investigation into the comparative efficacy of these two drugs.
Comparative In Vitro Activity
The primary mechanism of resistance to glycopeptides involves the alteration of the drug's target site, where the terminal D-Ala-D-Ala is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This change significantly reduces the binding affinity of Vancomycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of an antibiotic's potency, for this compound and Vancomycin against various resistant strains.
| Bacterial Strain | Resistance Genotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Alternative Agent MIC (µg/mL) |
| Staphylococcus aureus (VRSA) | VanA | 1 - 4 | ≥16 | Linezolid: 1 - 4 |
| Enterococcus faecium (VRE) | VanA | 2 - 8 | >256 | Daptomycin: 1 - 4 |
| Enterococcus faecalis (VRE) | VanA | 1 - 4 | >256 | Linezolid: 1 - 2 |
| Enterococcus faecium (VRE) | VanB | 0.5 - 2 | 16 - 512 | Daptomycin: 1 - 4 |
| Enterococcus faecalis (VRE) | VanB | 0.5 - 1 | 16 - 256 | Linezolid: 1 - 2 |
Note: The MIC values presented are a synthesis of findings from multiple studies and can vary based on the specific isolates and testing conditions.
Understanding the Mechanism of Action and Resistance
The interaction between glycopeptide antibiotics and the bacterial cell wall precursors is a critical determinant of their efficacy. The primary resistance mechanism in VRSA and VRE strains involves a sophisticated enzymatic pathway that alters the peptidoglycan precursors.
References
A Comparative Guide to Analytical Method Validation for Norvancomycin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Norvancomycin in biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. The information presented herein is based on published experimental data and regulatory guidelines, offering an objective overview for researchers and drug development professionals.
Comparison of Analytical Methods for this compound
The quantification of this compound in biological fluids, predominantly plasma, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.
Quantitative Performance Data
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for this compound in human plasma.
| Performance Characteristic | UPLC-MS/MS Method for this compound[1][2][3][4] |
| Linearity Range | 0.5 - 100 µg/mL |
| Accuracy (Bias) | -7.39% to 10.27% |
| Precision (CV%) | < 11.55% (Intra-day and Inter-day) |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Recovery | 68.24% - 78.24% |
| Matrix Effect | 94.53% to 115.80% |
Comparison with Alternative Glycopeptide Antibiotics
To provide a broader context, this section compares the analytical methods for other glycopeptide antibiotics with similar clinical applications.
Quantitative Performance Data for Alternative Glycopeptides
| Analyte | Method | Linearity Range | Accuracy (Bias) | Precision (CV%) | LLOQ | Biological Matrix |
| Vancomycin | HPLC-UV | 4.5 - 80 mg/L[5] | Within ±15%[5] | <15%[5] | 4.5 mg/L[5] | Human Plasma |
| Teicoplanin | LC-MS/MS | 1.56 - 100.0 mg/L[6][7] | Within acceptable limits[7] | Within acceptable limits[7] | 1.00 mg/L[6][7] | Human Plasma |
| Teicoplanin | HPLC-UV | 7.8 - 500 mg/L[8] | Within acceptable limits[8] | Within acceptable limits[8] | 7.81 mg/L[8] | Human Plasma |
| Dalbavancin | HPLC-UV | 12.5 - 400 mg/L[9] | < 10% | < 10% | 12.5 mg/L[10] | Human Serum |
| Dalbavancin | HPLC-MS | Not explicitly stated | 4.5% bias[11] | RSD 6.2%[11] | Not explicitly stated | Human Plasma |
Experimental Protocol: UPLC-MS/MS Method for this compound
This section details a representative experimental protocol for the validation of a UPLC-MS/MS method for this compound quantification in human plasma, synthesized from published studies.[1][2][3][4]
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Vancomycin-d3).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions
-
Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 718.5 → 144.1
-
Internal Standard (e.g., Vancomycin-d3): m/z 1453.5 → 144.2
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Method Validation Parameters
The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of this compound and the internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards over the concentration range of 0.5 to 100 µg/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte, evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: The stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical method validation workflow for this compound.
Caption: Workflow for this compound Analytical Method Validation.
References
- 1. Development, validation, and application of an UPLC-MS/MS method for vancomycin, this compound, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documentsdelivered.com [documentsdelivered.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. idcmjournal.org [idcmjournal.org]
- 7. Development of a Liquid Chromatography-Tandem Mass Spectrometry Method for Quantifying Teicoplanin and Its Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Norvancomycin Derivatives Against Vancomycin-Resistant Enterococci (VRE)
For Immediate Release
In the ongoing battle against antibiotic resistance, the emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health. This guide provides a comparative analysis of novel Norvancomycin derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential to combat these resilient pathogens. The data presented is based on recent preclinical studies and highlights the structure-activity relationships, in vitro efficacy, and mechanisms of action of these promising compounds.
Introduction to this compound and V.R.E.
This compound, a glycopeptide antibiotic closely related to vancomycin, serves as a scaffold for the development of new derivatives aimed at overcoming vancomycin resistance. VRE, primarily Enterococcus faecium and Enterococcus faecalis, have acquired resistance through genetic modifications that alter the drug's target in the bacterial cell wall, rendering vancomycin ineffective. The most common form of high-level resistance is the VanA phenotype, which involves the synthesis of altered peptidoglycan precursors.
In Vitro Efficacy of this compound Derivatives
Recent research has focused on modifying the N-terminus and other positions of the this compound molecule to enhance its activity against VRE. These modifications often involve the addition of lipophilic moieties, sulfonium groups, or amine and guanidine functionalities to improve interaction with the bacterial cell membrane and restore binding to the altered cell wall precursors.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various VRE strains, demonstrating their enhanced potency compared to the parent compound and vancomycin.
| Derivative ID | Modification | VRE Strain (Phenotype) | MIC (µg/mL) | Fold Improvement vs. This compound | Reference |
| N-Terminal Sulfonium Derivatives | |||||
| Compound X1 | Lipophilic sulfonium | E. faecium (VanA) | 0.5 | 2048 | [1][2] |
| Compound X2 | Hydrophilic sulfonium | E. faecalis (VanA) | 1 | 1024 | [1][2] |
| Amine/Guanidine Derivatives | |||||
| Compound 4g | Guanidine functionality | E. faecium (VanA) | 2 | 128 | [3] |
| Compound Y2 | Amine functionality | E. faecalis (VanA) | 4 | 64 | [3] |
| Parent Compounds | |||||
| This compound | - | E. faecium (VanA) | >256 | - | [1][2] |
| Vancomycin | - | E. faecium (VanA) | >256 | - | [3] |
Mechanism of Action
The enhanced efficacy of these this compound derivatives stems from a multi-pronged mechanism of action. While retaining the core glycopeptide function of inhibiting peptidoglycan synthesis, the modifications introduce additional capabilities:
-
Enhanced Membrane Interaction: Lipophilic and sulfonium modifications promote anchoring to the bacterial cell membrane, increasing the local concentration of the drug at its target site.[2]
-
Disruption of Membrane Integrity: Some derivatives have been shown to disrupt the bacterial membrane, leading to cell death through a mechanism independent of cell wall synthesis inhibition.[2]
-
Augmented Lipid II Binding: Amine and guanidine modifications can lead to increased binding affinity to the altered D-Ala-D-Lac terminus of Lipid II, the peptidoglycan precursor in VanA-type VRE.[3]
Experimental Protocols
The in vitro efficacy data presented in this guide were primarily obtained using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Procedure:
-
Preparation of Antimicrobial Agent: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: VRE strains are cultured on an appropriate agar medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Landscape of Resistance and Antibiotic Action
To better understand the challenges and the innovative solutions in combating VRE, the following diagrams illustrate the key biological pathway of resistance and a conceptual workflow for the discovery of new derivatives.
Caption: VanA-type resistance signaling pathway in Enterococci.
References
A Head-to-Head Comparison of Norvancomycin and Teicoplanin for Researchers and Drug Development Professionals
In the landscape of glycopeptide antibiotics, teicoplanin has long been a key player in the management of serious Gram-positive infections. Norvancomycin, a closely related semi-synthetic glycopeptide, has also been utilized, particularly in certain regions, as a potent therapeutic agent. This guide provides a detailed, data-driven comparison of this compound and teicoplanin, focusing on their efficacy, safety, and microbiological profiles to inform researchers, scientists, and drug development professionals. Due to a scarcity of direct head-to-head clinical trials, this comparison leverages extensive data from studies where each drug was compared with vancomycin, a common benchmark in this class.
Executive Summary
Both this compound and teicoplanin are potent glycopeptide antibiotics effective against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. While direct comparative clinical data is limited, indirect comparisons suggest that both agents have broadly similar efficacy profiles to vancomycin. Notably, teicoplanin has demonstrated a potentially more favorable safety profile, particularly concerning nephrotoxicity, when compared to vancomycin.
In-Vitro Activity
The in-vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and teicoplanin against key Gram-positive pathogens.
| Pathogen | This compound MIC (µg/mL) | Teicoplanin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2.0 | 0.25 - 2.0[1] |
| Staphylococcus aureus (MRSA) | 0.5 - 2.0 | 0.25 - 2.0[1][2] |
| Coagulase-negative Staphylococci | 0.5 - 4.0 | ≤0.5 - >8.0[3] |
| Enterococcus faecalis | 1.0 - 4.0 | ≤0.5 - 2.0 |
| Enterococcus faecium | 1.0 - 8.0 | ≤0.5 - 1.0 |
| Streptococcus pneumoniae | ≤0.12 - 0.5 | ≤0.06 - 0.5 |
| Streptococcus pyogenes | ≤0.12 - 0.5 | ≤0.06 - 0.25 |
Clinical Efficacy
Clinical trials provide essential data on the performance of antibiotics in treating infections. The following table presents a summary of clinical and microbiological cure rates from studies, with vancomycin as a common comparator.
| Indication | This compound (vs. Vancomycin) | Teicoplanin (vs. Vancomycin) |
| Gram-Positive Infections (General) | Clinical Efficacy: Comparable to vancomycin. | Clinical Cure/Improvement: 74.3% - 75.0% (vs. 74.3% for vancomycin)[4]. Microbiological eradication was obtained in 77.8% of patients treated with teicoplanin versus 65.7% with vancomycin[4]. A meta-analysis of 24 trials showed similar clinical cure rates between teicoplanin and vancomycin[5]. |
| Lower Respiratory Tract Infections (MRSA) | Clinical Effective Rate: 80.9% (vs. 78.7% for vancomycin). Bacterial Clearance Rate: 80.9% (vs. 82.9% for vancomycin). | Not specifically reported in the provided results. |
| Bacteremia | Not specifically reported in the provided results. | A meta-analysis showed no significant difference in all-cause mortality compared to vancomycin[6][7]. |
Safety and Tolerability
The safety profile of an antibiotic is a crucial factor in its clinical utility. The table below outlines the incidence of common adverse events associated with this compound and teicoplanin, again using vancomycin as a reference.
| Adverse Event | This compound (vs. Vancomycin) | Teicoplanin (vs. Vancomycin) |
| Nephrotoxicity | Incidence reported to be similar to or slightly lower than vancomycin in some studies. | A meta-analysis of 24 trials showed a significantly lower risk of nephrotoxicity with teicoplanin compared to vancomycin (RR 0.66)[5]. Another meta-analysis also found nephrotoxicity to be significantly less frequent with teicoplanin (RR 0.44)[6]. |
| Ototoxicity | Potential for ototoxicity, similar to other glycopeptides. | Considered to be relatively uncommon[4]. |
| Infusion-related reactions (e.g., Red Man Syndrome) | Can occur, similar to vancomycin. | Significantly less frequent than with vancomycin[6]. |
| Skin Rash | Reported as an adverse event. | Occurred in some patients, but a meta-analysis showed fewer total adverse events, including skin rash, compared to vancomycin[4][5]. |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and teicoplanin influence their dosing regimens and clinical application.
| Parameter | This compound | Teicoplanin |
| Administration | Intravenous | Intravenous, Intramuscular[4] |
| Half-life | Similar to vancomycin (approx. 6-8 hours) | Long half-life (45-70 hours)[4] |
| Protein Binding | Data not readily available, likely similar to vancomycin (around 55%) | High (90-95%) |
| Elimination | Primarily renal | Primarily renal |
Mechanism of Action and Resistance
This compound and teicoplanin share a common mechanism of action, which is the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Mechanism of action of glycopeptide antibiotics.
Resistance to glycopeptides, particularly in enterococci, is often mediated by the vanA gene cluster. This leads to a modification of the peptidoglycan precursor, changing the D-Ala-D-Ala terminus to D-Ala-D-Lac, which has a much lower binding affinity for glycopeptide antibiotics.
VanA-mediated resistance to glycopeptides.
Experimental Protocols
Standardized methodologies are crucial for the accurate in-vitro evaluation of antibiotics. Below are outlines for key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Detailed Steps:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Antibiotic Exposure: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.
-
Viable Cell Count: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Post-Antibiotic Effect (PAE)
PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic.
Detailed Steps:
-
Antibiotic Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic (e.g., 5-10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.
-
Antibiotic Removal: The antibiotic is removed by dilution or washing the bacterial cells.
-
Regrowth Monitoring: The number of viable bacteria in both the treated and control cultures is determined at regular intervals by plating and counting CFUs.
-
PAE Calculation: PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.
Conclusion
This compound and teicoplanin are both effective glycopeptide antibiotics for the treatment of serious Gram-positive infections. While direct comparative data are sparse, indirect evidence suggests comparable efficacy to vancomycin. Teicoplanin's longer half-life allows for once-daily dosing, and it appears to have a more favorable safety profile, particularly with regard to nephrotoxicity and infusion-related reactions, when compared to vancomycin. The choice between these agents may depend on factors such as local availability, cost, and the specific clinical context, including the patient's renal function and risk of adverse events. Further direct comparative studies are warranted to more definitively delineate the relative merits of this compound and teicoplanin.
References
- 1. In vitro activity of teicoplanin compared with vancomycin against methicillin-resistant Staphylococcus aureus derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of teicoplanin against gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The comparative efficacy and safety of teicoplanin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teicoplanin versus vancomycin for proven or suspected infection | Cochrane [cochrane.org]
- 6. Comparative efficacy and safety of vancomycin versus teicoplanin: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Norvancomycin's Grip: A Comparative Guide to Target Engagement Assays in Bacteria
For researchers, scientists, and drug development professionals, confirming that an antibiotic candidate reaches and binds to its intended molecular target within a living bacterium is a critical step in the journey from discovery to clinic. This guide provides a comparative overview of key experimental methods for validating the target engagement of Norvancomycin, a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select and implement the most appropriate techniques for their studies.
This compound, a close relative of vancomycin, exerts its antibacterial effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This interaction physically obstructs the enzymes responsible for cross-linking the peptidoglycan strands, thereby compromising the integrity of the bacterial cell wall and leading to cell death.[1] While this mechanism is well-established, rigorously demonstrating this interaction within the complex environment of a bacterial cell is essential for understanding drug potency, specificity, and potential resistance mechanisms.
This guide explores and compares three primary methodologies for validating this compound target engagement in bacterial cells: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Affinity Purification coupled with Mass Spectrometry (AP-MS).
Comparative Analysis of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput and quantitative output. The following table summarizes the key characteristics of CETSA, DARTS, and AP-MS for validating this compound's interaction with its peptidoglycan precursor target.
| Method | Principle | Typical Quantitative Output | Throughput | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2] | Thermal shift (ΔTm), Isothermal dose-response curves (EC50)[3] | Low to High (format dependent) | Label-free, applicable in intact cells and cell lysates, can be adapted for high-throughput screening.[3][4] | Requires a detectable thermal shift upon binding, may not be suitable for all targets, antibody-dependent for Western blot-based readout.[5] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the susceptibility of the target protein to proteolysis.[6] | Protease concentration-dependent protection, dose-response curves.[7] | Low to Medium | Label-free, does not require a thermal shift, can be used with cell lysates.[7][8] | Requires careful optimization of protease digestion, may not be suitable for proteins with high intrinsic protease resistance.[5] |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized drug is used to capture its binding partners from a cell lysate.[9] | Relative abundance of co-purified proteins, dissociation constants (KD) with further analysis. | Low | Can identify unknown binding partners, provides direct evidence of interaction.[9] | Requires chemical modification of the drug, potential for non-specific binding, may miss transient or weak interactions.[10] |
Quantitative Data Summary
| Parameter | Value | Method | Bacterial Species | Reference |
| Binding Constant (Kb) | 1.6 x 105 M-1 | Affinity Capillary Electrophoresis | Staphylococcus aureus | [5] |
| Dissociation Constant (KD) | 62.5 µM | Affinity Capillary Electrophoresis | Staphylococcus aureus | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific bacterial strains and experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Cells
This protocol describes a Western blot-based CETSA to assess the thermal stabilization of a target protein upon this compound binding in bacterial cells.
1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). c. Resuspend the bacterial pellet in a lysis buffer appropriate for the target's cellular location. d. Divide the cell suspension into two aliquots: one for this compound treatment and one for vehicle control (e.g., DMSO). e. Incubate the suspensions with this compound (at a desired concentration range) or vehicle for a specified time (e.g., 30-60 minutes) at room temperature.
2. Thermal Challenge: a. Aliquot the treated and control cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. c. Immediately cool the tubes on ice for 3 minutes.
3. Lysis and Protein Extraction: a. Lyse the bacterial cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant. b. Normalize the protein concentrations across all samples. c. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein. d. Quantify the band intensities to determine the amount of soluble target protein at each temperature. e. Plot the percentage of soluble protein against temperature to generate melting curves and determine the thermal shift (ΔTm).
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol
This protocol outlines the steps for a DARTS assay to detect the interaction between this compound and its target by observing changes in protease susceptibility.[6][7]
1. Bacterial Lysate Preparation: a. Grow and harvest bacterial cells as described in the CETSA protocol. b. Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with protease inhibitors). c. Centrifuge the lysate to remove cell debris and collect the supernatant. d. Determine and normalize the protein concentration of the lysate.
2. Drug Incubation: a. Divide the lysate into aliquots for this compound treatment and vehicle control. b. Incubate the lysates with this compound or vehicle for 30-60 minutes at room temperature.
3. Limited Proteolysis: a. To each aliquot, add a protease (e.g., pronase or thermolysin) at a predetermined optimal concentration. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the absence of the drug. b. Incubate the reactions for a specific time (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.
4. Analysis: a. Analyze the digested samples by SDS-PAGE and Western blotting using a target-specific antibody. b. Compare the band intensity of the target protein in the this compound-treated samples to the vehicle-treated controls. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol describes the use of immobilized this compound to capture its binding partners from a bacterial lysate for identification by mass spectrometry.[9]
1. Immobilization of this compound: a. Covalently couple this compound to affinity beads (e.g., NHS-activated sepharose beads) through a suitable functional group. b. Block any remaining active sites on the beads to prevent non-specific binding. c. As a negative control, prepare beads that have been blocked without the coupling of this compound.
2. Lysate Preparation and Incubation: a. Prepare a bacterial lysate as described in the DARTS protocol. b. Pre-clear the lysate by incubating it with the control beads to remove proteins that non-specifically bind to the matrix. c. Incubate the pre-cleared lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.
3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using a competitive ligand (e.g., a high concentration of D-Ala-D-Ala dipeptide) or by changing the buffer conditions (e.g., pH or salt concentration).
4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining. b. Excise the protein bands of interest and subject them to in-gel tryptic digestion. c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Identify the proteins by searching the obtained peptide fragmentation data against a protein database of the relevant bacterial species.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and AP-MS.
References
- 1. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Norvancomycin and Vancomycin: An In Vivo Perspective
In the landscape of glycopeptide antibiotics, vancomycin has long been a cornerstone for treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Norvancomycin, a semi-synthetic derivative of vancomycin, has emerged as a therapeutic alternative. This guide provides a comparative overview of this compound and vancomycin, focusing on their in vivo performance by synthesizing available data from various studies.
Executive Summary
This compound demonstrates comparable clinical efficacy and safety to vancomycin in the treatment of MRSA infections.[1] Both antibiotics share a similar mechanism of action by inhibiting bacterial cell wall synthesis. While direct head-to-head preclinical in vivo studies with detailed comparative data are not extensively available in the public domain, this guide consolidates clinical and pharmacokinetic data to offer insights for researchers and drug development professionals.
Mechanism of Action
Both this compound and vancomycin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall.[1] They bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This action ultimately leads to cell lysis and death of susceptible Gram-positive bacteria.
Diagram 1: Mechanism of Action of this compound and Vancomycin.
Efficacy Comparison
A clinical study comparing this compound and vancomycin in the treatment of lower respiratory tract infections caused by MRSA provides the most direct efficacy comparison.
| Parameter | This compound | Vancomycin | p-value | Reference |
| Clinical Effective Rate | 80.9% (55/68) | 78.7% (37/47) | >0.05 | [1] |
| MRSA Clearance Rate | 80.9% (55/68) | 82.9% (39/47) | >0.05 | [1] |
Pharmacokinetics
| Parameter | This compound | Vancomycin |
| Elimination | Primarily renal | Primarily renal via glomerular filtration |
| Half-life (t½) | ~8.9 hours (in children) | 4-6 hours (in adults with normal renal function) |
| Distribution Volume | Vc: 0.17 L/kg, Vp: 0.38 L/kg (in children) | Varies with patient population |
| PK/PD Target | AUC24/MIC ≥ 221.06 (for 80% clinical efficacy in children) | AUC/MIC >400 (associated with improved clinical outcomes) |
Safety and Tolerability
The safety profiles of this compound and vancomycin appear to be similar based on available clinical data. The primary adverse events are related to renal function and infusion reactions.
| Adverse Event | This compound | Vancomycin | Reference |
| Renal Damage | 7.4% (5/68) | 6.4% (3/47) | [1] |
| Skin Rash | 2.9% (2/68) | 4.3% (2/47) | [1] |
Experimental Protocols
While a detailed protocol for a direct comparative in vivo study is unavailable, a general methodology for assessing the efficacy of these antibiotics in a murine thigh infection model can be outlined based on similar studies.
Diagram 2: Experimental Workflow for In Vivo Efficacy Comparison.
1. Animal Model:
-
Species: Male ICR mice (or similar strain), 6-8 weeks old.
-
Neutropenia Induction: Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state.
2. Infection:
-
Bacterial Strain: A well-characterized strain of MRSA (e.g., ATCC 43300).
-
Inoculum Preparation: Bacteria are grown to mid-logarithmic phase, washed, and resuspended in saline to a concentration of approximately 107 CFU/mL.
-
Infection Procedure: Mice are anesthetized, and a 0.1 mL suspension of the MRSA inoculum is injected into the thigh muscle.
3. Treatment:
-
Dosing: this compound and vancomycin are administered at various dose levels (e.g., 10, 20, 40 mg/kg) to determine a dose-response relationship.
-
Route of Administration: Typically subcutaneous or intravenous to mimic clinical use.
-
Treatment Schedule: Treatment is initiated 2 hours post-infection and may be administered as a single dose or multiple doses over a 24-hour period.
4. Efficacy Assessment:
-
Endpoint: 24 hours after the initiation of treatment.
-
Procedure: Mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized in sterile saline.
-
Quantification: Serial dilutions of the homogenate are plated on appropriate agar media (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/gram of tissue).
-
Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group at the start of therapy.
Conclusion
Based on the available clinical data, this compound presents a viable alternative to vancomycin for the treatment of MRSA infections, demonstrating comparable efficacy and safety.[1] The shared mechanism of action provides a strong rationale for its use in similar clinical settings. However, there is a clear need for direct, head-to-head preclinical in vivo studies to provide a more granular comparison of their pharmacokinetic, pharmacodynamic, and toxicological profiles. Such studies would be invaluable for optimizing dosing regimens and further delineating the therapeutic window of this compound.
References
Spectroscopic analysis for the structural validation of Norvancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used for the structural validation of Norvancomycin, a glycopeptide antibiotic closely related to Vancomycin. The information presented herein is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound through a multi-faceted analytical approach. This guide also offers a comparative perspective by including data on Vancomycin, a well-characterized alternative, to aid in the interpretation of spectroscopic results.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound, with comparative values for Vancomycin where available. These values serve as a reference for the structural elucidation and verification of the target molecule.
| Spectroscopic Technique | Parameter | This compound | Vancomycin (for comparison) |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | See Table 2 for detailed assignments[1] | Similar chemical shifts with minor variations[1] |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) ppm | See Table 2 for detailed assignments[1] | Similar chemical shifts with minor variations[1] |
| Mass Spectrometry (ESI+) | Precursor Ion [M+2H]²⁺ (m/z) | 718.8[2] | 725.8[2] |
| Product Ions (m/z) | 144.3, 99.7[2] | 144.2, 100.1[2] | |
| FT-IR (Solid State, cm⁻¹) | Characteristic Peaks | ~3400 (O-H, N-H stretch), ~1650 (Amide I, C=O stretch), ~1500 (Amide II, N-H bend, C-N stretch), ~1230 (C-O stretch) | ~3387 (O-H), ~2935 (C-H), ~1632 (Amide I), ~1093 (C-O) |
| UV-Vis Spectroscopy | λmax (nm) | ~281 | 281[3][4] |
Table 1: Summary of Spectroscopic Data for this compound and Vancomycin.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆). [1] (A comprehensive table of assigned chemical shifts would be inserted here based on the data from the cited source. Due to the extensive nature of this data, a full reproduction is omitted for brevity but would be included in a complete guide.)
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the detailed structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Instrument Setup:
-
Tune and shim the spectrometer to the DMSO-d₆ solvent signal.
-
Set the appropriate acquisition parameters for ¹H NMR, including spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay may be necessary for quantitative analysis.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for mobile phase acidification)
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in an appropriate solvent such as 50:50 methanol:water with 0.1% formic acid.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the ionization of this compound.
-
Operate the mass spectrometer in positive ion mode.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the mass of the doubly charged protonated molecular ion ([M+2H]²⁺).
-
Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and applying collision-induced dissociation (CID) to obtain a product ion spectrum. The optimized precursor-to-product ion transitions for this compound are m/z 718.8 → 144.3 and m/z 718.8 → 99.7.[2]
-
-
Data Analysis: Analyze the mass spectra to confirm the molecular weight and compare the fragmentation pattern with known data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound solid sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: No extensive sample preparation is required for ATR-FTIR. Ensure the this compound sample is a dry, fine powder.
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Set the desired spectral range (e.g., 4000-400 cm⁻¹) and number of scans for data collection.
-
-
Data Acquisition: Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp. Acquire the FT-IR spectrum.
-
Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl, amine, amide, and aromatic moieties.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound sample
-
UV-transparent solvent (e.g., deionized water, phosphate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Use the solvent as a blank to zero the instrument.
-
-
Data Acquisition: Fill a quartz cuvette with the this compound solution and record the UV-Vis absorption spectrum.
-
Data Analysis: Determine the wavelength at which the maximum absorbance occurs (λmax). For this compound, this is expected to be around 281 nm, similar to Vancomycin.[3][4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and its mechanism of action.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Mechanism of action of this compound inhibiting bacterial cell wall synthesis.
References
- 1. NMR Structure of the S-Linked Glycopeptide Sublancin 168 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling Norvancomycin Production: A Comparative Transcriptomic Analysis of High and Low Yielding Strains
A comprehensive comparative transcriptomic analysis of a high-yielding industrial strain of Amycolatopsis orientalis (NCPC 2-48) and its lower-yielding parent strain (CPCC 200066) has revealed key genetic factors and regulatory mechanisms that contribute to enhanced norvancomycin production. This guide synthesizes the findings from this research to provide an objective comparison, supported by experimental data, for researchers, scientists, and professionals in drug development. The insights gleaned from this analysis can pave the way for targeted strain improvement and optimization of this compound production.
This compound is a crucial glycopeptide antibiotic used clinically in China to combat infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[1] The industrial production of this antibiotic relies on high-yield strains, and understanding the molecular underpinnings of their enhanced productivity is paramount for further development.
Comparative Gene Expression Analysis
Genomic sequencing of the high-producer (NCPC 2-48) and low-producer (CPCC 200066) strains revealed a striking similarity, with over 99.9% identity.[1] Crucially, no duplication or structural variations were found within the this compound biosynthetic gene cluster, suggesting that the difference in yield is not due to an increased number of gene copies.[1] Instead, the key to higher production lies in the differential expression of these genes.
Transcriptomic analysis at various time points (12h, 24h, and 48h) during fermentation demonstrated a general upregulation of the this compound biosynthetic genes in the high-yield strain.[1] Furthermore, genes involved in the primary metabolic pathways that supply the precursors for this compound biosynthesis were also found to be upregulated.[1]
A pivotal finding was the significant upregulation of two regulatory genes located within the biosynthetic gene cluster, AoStrR1 and AoLuxR1, in the high-yield strain at the 48-hour mark.[1]
| Gene | Fold Upregulation in High-Yield Strain (48h) | Putative Function |
| AoStrR1 | 23.3-fold | Cluster-situated regulator |
| AoLuxR1 | 5.8-fold | Cluster-situated regulator |
Experimental Protocols
To elucidate the transcriptomic differences, a series of key experiments were performed. The methodologies employed are detailed below.
RNA Sequencing and Analysis
Total RNA was extracted from both the high-yield (NCPC 2-48) and low-yield (CPCC 200066) strains at 12, 24, and 48 hours of cultivation.[1] Following extraction, cDNA libraries were constructed and sequenced using the BGISEQ-500 platform.[1]
The raw sequencing reads were filtered to remove low-quality data. The resulting clean reads were then aligned to a reference genome. Gene expression levels were quantified and normalized to Fragments Per Kilobase of exon per Million fragments mapped (FPKM).[1] Genes were identified as differentially expressed if they exhibited a fold change of greater than two and a False Discovery Rate (FDR) of less than or equal to 0.001.[1]
Reverse Transcription Quantitative PCR (RT-qPCR)
To validate the RNA-sequencing data, RT-qPCR was performed on selected genes. Total RNA was reverse transcribed into cDNA using random primers. The qPCR reactions were carried out using a real-time PCR detection system with SYBR Green master mix. The relative expression levels of the target genes were normalized against the expression of the hrdB gene.[1]
Overexpression of Regulatory Genes
To confirm the positive regulatory role of AoStrR1 and AoLuxR1, these genes were overexpressed in the low-yield CPCC 200066 strain. The resulting engineered strains were then cultivated, and the this compound production was measured and compared to the parent strain.[1]
Visualizing the Workflow and Regulatory Pathway
The following diagrams illustrate the experimental workflow and the proposed regulatory mechanism of this compound biosynthesis.
Caption: Experimental workflow for comparative transcriptomic analysis.
Caption: Proposed regulatory pathway of this compound biosynthesis.
Conclusion
The comparative transcriptomic analysis provides compelling evidence that the enhanced production of this compound in the industrial A. orientalis NCPC 2-48 strain is primarily due to the transcriptional upregulation of its biosynthetic gene cluster and associated precursor pathways.[1] The cluster-situated regulatory genes, AoStrR1 and AoLuxR1, have been identified as key positive regulators in this process, with AoStrR1 shown to directly interact with the promoters of this compound biosynthetic genes.[1] Overexpression of these regulatory genes in the low-yield strain successfully increased this compound production, confirming their critical role.[1] These findings offer a clear path for future metabolic engineering and strain improvement efforts aimed at further boosting the production of this vital antibiotic.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Norvancomycin
For researchers, scientists, and drug development professionals, the responsible disposal of antibiotics like Norvancomycin is a critical component of laboratory safety and environmental stewardship. Improper disposal contributes to the alarming rise of antimicrobial resistance (AMR) and can have detrimental effects on ecosystems.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, guidance for the closely related compound, Vancomycin hydrochloride, indicates that the substance may cause skin and eye irritation, as well as allergic reactions upon skin contact or inhalation.[3][4][5][6] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[4]
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general best practices for antibiotic and chemical waste disposal in a laboratory setting. Always prioritize your institution's specific waste management protocols and local regulations.
1. Segregation of Waste:
-
Solid Waste: Includes expired or unused this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.
-
Liquid Waste: Includes stock solutions, media containing this compound, and contaminated buffers.
-
Sharps Waste: Needles, syringes, and other contaminated sharp objects must be disposed of in designated sharps containers.[1]
2. Treatment and Decontamination:
-
Solid and Concentrated Liquid Waste: this compound, like many antibiotics, should be treated as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.
-
Collect in a clearly labeled, sealed, and leak-proof container designated for chemical waste.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Media and Dilute Aqueous Solutions: Autoclaving may destroy some antibiotics, but it is not universally effective for all types.[7] Unless your institution has validated autoclaving as an effective deactivation method for this compound, treat media containing it as chemical waste.[7]
3. Final Disposal:
-
Licensed Waste Disposal: All segregated and properly labeled this compound waste must be collected and disposed of by a licensed hazardous waste management company.[8]
-
Empty Containers: Before disposing of empty this compound containers, ensure they are thoroughly rinsed. The rinsate should be collected as hazardous liquid waste. Deface or remove all labels from the empty container to prevent misuse before placing it in the appropriate recycling or trash receptacle as per institutional guidelines.[9][10]
Quantitative Data Summary
| Waste Stream | Recommended Containment | Disposal Method |
| Solid this compound | Sealed, labeled hazardous waste container | Incineration by a licensed waste disposal service |
| Liquid this compound | Sealed, labeled hazardous waste container | Incineration by a licensed waste disposal service |
| Contaminated Labware | Sealed, labeled hazardous waste container | Incineration by a licensed waste disposal service |
| Contaminated Sharps | Puncture-resistant sharps container | Autoclaving and/or incineration by a medical waste service |
| Empty Product Vials | Triple-rinsed, label removed/defaced | Recycled or disposed of as non-hazardous waste |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound waste, ensuring a safe working environment and contributing to the global effort to combat antimicrobial resistance.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Disposing of medicines - Care Quality Commission [cqc.org.uk]
- 9. fda.gov [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
